molecular formula C12H26N2O2 B13637166 Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Cat. No.: B13637166
M. Wt: 230.35 g/mol
InChI Key: CFLRUVMDIYLFTI-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a useful research compound. Its molecular formula is C12H26N2O2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-ethylpentan-2-yl)carbamate

InChI

InChI=1S/C12H26N2O2/c1-6-9(7-2)10(8-13)14-11(15)16-12(3,4)5/h9-10H,6-8,13H2,1-5H3,(H,14,15)

InChI Key

CFLRUVMDIYLFTI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CN)NC(=O)OC(C)(C)C

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide on Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic design, orthogonally protected 1,2-diamines serve as indispensable structural scaffolds. Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (CAS: 1249986-34-2) is a highly specialized, mono-Boc-protected aliphatic diamine[1]. Featuring a bulky 3-ethylpentyl side chain—an extended homologue of the isoleucine side chain—this compound introduces significant steric hindrance and lipophilicity into molecular designs. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, detailing the chemical causality behind its physical properties, the mechanistic rationale for its regioselective synthesis, and its integration into advanced pharmaceutical workflows.

Chemical Identity and Structural Analytics

To effectively utilize this building block, one must understand how its macroscopic physical properties emerge from its molecular architecture. The table below synthesizes the core quantitative data and the structural causality behind each metric.

PropertyValueCausality / Significance
CAS Registry Number 1249986-34-2Unique identifier for this specific mono-Boc diamine isomer[1].
Molecular Formula C12H26N2O2High carbon-to-heteroatom ratio dictates strong lipophilic behavior.
Molecular Weight 230.35 g/mol Low molecular weight ensures downstream coupling products remain within Lipinski’s Rule of Five[2].
Boiling Point 325.7 ± 25.0 °C (Predicted)Elevated boiling point is driven by robust intermolecular hydrogen bonding networks between the primary amine and the carbamate carbonyl[3].
Structural Class Mono-Boc 1,2-diamineThe orthogonal reactivity between the free C1 primary amine and the Boc-protected C2 amine enables highly controlled, asymmetric sequential functionalization.

Physical and Chemical Properties: Mechanistic Insights

The utility of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is governed by the differential reactivity of its two nitrogen centers:

  • Nucleophilic Asymmetry: The C1 nitrogen is a highly nucleophilic, basic primary amine ( pKa​ ~9.5–10.5). In stark contrast, the C2 nitrogen is rendered non-nucleophilic by the electron-withdrawing tert-butyloxycarbonyl (Boc) group, which delocalizes the nitrogen lone pair into the adjacent carbonyl pi-system.

  • Steric Shielding: The 3-ethylpentyl backbone acts as a lipophilic umbrella. When incorporated into a drug candidate, this steric bulk restricts the conformational freedom of the resulting molecule, often locking the compound into a bioactive conformation and shielding adjacent peptide bonds from enzymatic proteolytic cleavage.

Synthetic Methodologies & Experimental Protocols

The Challenge of Regiocontrol

A common pitfall in synthesizing mono-protected diamines is attempting the direct, stoichiometric addition of Boc2​O to a free 1,2-diamine. Because both amines exist in similar steric and electronic environments, this inevitably yields a statistical mixture of C1-protected, C2-protected, and di-protected species.

The Solution: De Novo Synthesis via Amide Reduction

To achieve absolute regiocontrol, the synthesis must be approached de novo starting from the corresponding alpha-amino acid (2-amino-3-ethylpentanoic acid). By protecting the alpha-amine first, converting the carboxylic acid to a primary amide, and subsequently reducing the amide, the Boc group is exclusively locked at the C2 position.

Crucially, the reduction step utilizes Borane-Tetrahydrofuran ( BH3​ -THF) rather than Lithium Aluminum Hydride ( LiAlH4​ ). LiAlH4​ is overly aggressive and will frequently reduce Boc carbamates into N-methyl groups. BH3​ -THF is chemoselective; it exhaustively reduces the primary amide to a primary amine while leaving the carbamate entirely intact[4],[5].

Synthesis SM 2-Amino-3-ethylpentanoic acid BocSM Boc-2-amino-3-ethylpentanoic acid SM->BocSM Boc2O, NaOH Dioxane/H2O Amide Boc-2-amino-3-ethylpentanamide BocSM->Amide NH4Cl, DIC, HOBt DMF, 25 °C Target Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate Amide->Target BH3-THF (1.0 M) 65 °C, 72 h

Fig 1. Regioselective synthetic workflow for Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate.

Step-by-Step Experimental Protocol

Step 1: Amidation (Self-Validating via LC-MS)

  • Dissolve Boc-2-amino-3-ethylpentanoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add N,N'-Diisopropylcarbodiimide (DIC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Causality: HOBt forms a highly reactive active ester while suppressing epimerization at the alpha-carbon.

  • Add Ammonium Chloride ( NH4​Cl , 2.0 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Stir at room temperature for 12 hours.

  • Precipitate the resulting Boc-amide by adding the reaction mixture dropwise into ice-cold water. Filter and dry under vacuum.

Step 2: Chemoselective Reduction

  • Suspend the Boc-amide in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Slowly add 1.0 M BH3​ -THF complex (10-fold excess per amide bond) at 0 °C[4].

  • Heat the reaction vessel to 65 °C and maintain reflux for 72 hours[4].

  • Critical Quench: Cool to 0 °C and carefully add Methanol to quench excess borane. Causality: Borane forms a stable Lewis acid-base complex with the newly generated primary amine ( R−NH2​⋅BH3​ ).

  • To break the boron-amine complex, treat the mixture with piperidine at 65 °C for 12 hours[4],[5].

  • Concentrate and purify via reverse-phase HPLC to yield the pure Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate.

Applications in Drug Development

In medicinal chemistry, this compound is primarily utilized as a precursor for generating cyclic peptidomimetics, such as cyclic ureas or cyclic guanidines, which are highly sought after for their metabolic stability and rigid pharmacophores[5]. The free C1 amine is first coupled to a target scaffold, followed by acidic deprotection of the C2 Boc group, and finally intramolecular cyclization.

Application Target Diamine Building Block Coupling Amide Coupling (R-COOH, HATU) Target->Coupling Deprotection Boc Deprotection (50% TFA / DCM) Coupling->Deprotection Cyclization Intramolecular Cyclization (e.g., CDI for Cyclic Urea) Deprotection->Cyclization

Fig 2. Workflow for integrating the diamine building block into cyclic peptidomimetics.

Handling, Stability, and Storage

  • Storage: Store under inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent oxidative degradation of the primary amine.

  • Chemical Sensitivity: The compound is highly sensitive to strong acids (e.g., Trifluoroacetic acid, Hydrochloric acid), which will trigger the premature cleavage of the Boc protecting group, releasing isobutylene and carbon dioxide. Ensure all glassware is strictly acid-free prior to handling.

References

  • GuideChem. 1249986-34-2 Carbamic acid, N-[1-(aminomethyl)-2 ... - GuideChem.
  • Aaronchem. High-Quality Amines Products | Aaronchem.
  • GuideChem. C12H26N2O2 ISOMER Products Directory - Guidechem.
  • NIH / PMC. 1,5-Disubstituted Acylated 2-Amino-4,5-dihydroimidazoles as a New Class of Retinoic Acid Receptor–Related Orphan Receptor (ROR) Inhibitors.
  • ACS Publications. A Novel Approach for the Solid-Phase Synthesis of Substituted Cyclic Guanidines, Their Respective Bis Analogues, and N-Acylated Guanidines from N-Acylated Amino Acid Amides.

Sources

Comprehensive NMR Characterization Guide for Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (CAS: 1249986-34-2)[1]

Executive Summary

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a highly specialized, mono-Boc protected 1,2-diamine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics. Accurate structural elucidation of this intermediate is critical for downstream synthetic success. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, exploring the underlying quantum mechanical and stereochemical principles—specifically the impact of chirality on diastereotopic substituents—that dictate its spectral signature.

Structural Analysis & The Diastereotopic Imperative

As a Senior Application Scientist, I approach NMR not just as a tool for structural confirmation, but as a probe for molecular geometry and electronic environments. The core backbone of this molecule is 3-ethylpentane-1,2-diamine, with a tert-butyloxycarbonyl (Boc) protecting group selectively installed at the C2 position.

The Causality of Chiral Environments

The most critical feature of this molecule is the chiral center at the C2 position. The adjacent C3 carbon is bonded to a hydrogen atom, the chiral C2 group, and two identical ethyl groups .

While C3 itself is not a traditional stereocenter (as it bears two identical substituents), the presence of the adjacent chiral C2 carbon places these two ethyl groups into a permanently chiral environment. Consequently, the two ethyl groups are diastereotopic [2]. Because diastereotopic groups cannot be interconverted by any symmetry operation, they are magnetically non-equivalent and will exhibit distinct, resolvable chemical shifts in both 1 H and 13 C NMR spectra[3].

Furthermore, the two protons on the C1 methylene group ( −CH2​−NH2​ ) are also diastereotopic due to their direct attachment to the chiral C2 center, leading to an ABX spin system in the 1 H NMR spectrum.

Predicted NMR Chemical Shifts

The following tables summarize the quantitative data for the 1 H and 13 C NMR chemical shifts. These values are predicted based on empirical additive rules and the behavior of similar Boc-protected aliphatic amines in deuterated chloroform ( CDCl3​ )[4].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling / Causality
Boc-NH ~4.80br d1HBroadened by quadrupolar 14 N relaxation; couples to C2-H.
C2-H ~3.65m1HComplex multiplet due to coupling with NH, C1-H 2​ , and C3-H.
C1-H a​ ~2.85dd1HDiastereotopic proton A; geminal coupling ( 2J ) and vicinal ( 3J ).
C1-H b​ ~2.65dd1HDiastereotopic proton B; geminal coupling ( 2J ) and vicinal ( 3J ).
Boc-CH 3​ 1.44s9HEquivalent methyls of the tert-butyl group.
NH 2​ ~1.40br s2HPrimary amine protons; often exchanges with trace moisture.
C3-H ~1.35m1HCouples to C2-H and the four protons of the two ethyl groups.
Ethyl CH 2​ (A) ~1.30m2HDiastereotopic to Ethyl B due to the C2 chiral center.
Ethyl CH 2​ (B) ~1.25m2HDiastereotopic to Ethyl A.
Ethyl CH 3​ (A) ~0.88t3HTriplet ( 3J≈7.0 Hz); distinct from Ethyl B.
Ethyl CH 3​ (B) ~0.85t3HTriplet ( 3J≈7.0 Hz); distinct from Ethyl A.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Causality
Boc C=O ~156.2Quaternary (Cq)Highly deshielded carbamate carbonyl.
Boc Cq ~79.5Quaternary (Cq)Deshielded by the adjacent carbamate oxygen.
C2 ~54.2CHDeshielded by the direct attachment to the Boc-nitrogen.
C1 ~43.5CH 2​ Typical shift for a primary aliphatic amine.
C3 ~41.8CHTertiary carbon branching point.
Boc-CH 3​ ~28.4CH 3​ (x3)Three equivalent methyl carbons.
Ethyl CH 2​ (A) ~23.1CH 2​ Diastereotopic resolution from Ethyl B.
Ethyl CH 2​ (B) ~22.8CH 2​ Diastereotopic resolution from Ethyl A.
Ethyl CH 3​ (A) ~11.9CH 3​ Terminal methyl of diastereotopic ethyl group A.
Ethyl CH 3​ (B) ~11.5CH 3​ Terminal methyl of diastereotopic ethyl group B.

Self-Validating Protocol for NMR Acquisition & Assignment

To ensure absolute trustworthiness in structural elucidation, a single 1D NMR spectrum is insufficient. The following step-by-step protocol outlines a self-validating 2D NMR workflow designed to unambiguously assign the regiochemistry of the Boc group and resolve the diastereotopic signals.

Step 1: Sample Preparation Dissolve 15-20 mg of the compound in 0.6 mL of high-purity CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the sample is free of paramagnetic impurities to prevent line broadening.

Step 2: 1D Acquisition ( 1 H and 13 C) Acquire the standard 1 H spectrum (16 scans, 10s relaxation delay to ensure accurate integration of the Boc group) and 13 C spectrum (1024 scans, complete proton decoupling).

Step 3: COSY (Correlation Spectroscopy) Use the homonuclear COSY spectrum to trace the continuous aliphatic spin system. Validation Check: You must observe cross-peaks connecting the C1 methylene protons C2 methine proton C3 methine proton Ethyl CH 2​ protons Ethyl CH 3​ protons.

Step 4: HSQC (Heteronuclear Single Quantum Coherence) Map the 1 H signals directly to their attached 13 C signals. Validation Check: The HSQC will clearly differentiate the overlapping diastereotopic CH 2​ protons of the ethyl groups by correlating them to their distinct 13 C shifts (~23.1 and ~22.8 ppm).

Step 5: HMBC (Heteronuclear Multiple Bond Correlation) This is the most critical step for proving the regiochemistry of the Boc group. Validation Check: Look for a 3JCH​ long-range correlation from the C2-H proton (~3.65 ppm) to the Boc Carbonyl 13 C signal (~156.2 ppm) . The absence of a correlation from the C1 protons to the Boc carbonyl confirms that the primary amine is free and the secondary amine is protected.

2D NMR Workflow Visualization

G N1 1D ¹H & ¹³C NMR (Initial Chemical Shifts) N2 COSY (C1-C2-C3 Spin System) N1->N2 Homonuclear coupling N3 HSQC (Direct C-H Attachments) N1->N3 Heteronuclear 1J N4 HMBC (Boc Position Validation) N2->N4 Long-range 2J, 3J N3->N4 N5 Diastereotopic Resolution (Ethyl A vs. Ethyl B) N4->N5 Chiral environment analysis N6 Final Structural Assignment N5->N6 Complete elucidation

Self-Validating 2D NMR Workflow for Regiochemical and Stereochemical Assignment

References

  • 1249986-34-2 (C12H26N2O2) - PubChemLite Source: PubChemLite / University of Luxembourg URL:[Link][1]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development - ACS Publications URL:[Link][4]

  • 12: Complex Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link][2]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry URL:[Link][3]

Sources

Thermodynamic Solubility and Solvation Dynamics of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (CAS: 1249986-34-2) is a specialized, mono-Boc-protected diamine intermediate utilized extensively in the synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs)[1]. The strategic molecular architecture of this compound—featuring a highly branched 3-ethylpentyl aliphatic backbone paired with a tert-butyloxycarbonyl (Boc) protecting group—presents unique solvation dynamics.

For process chemists and drug development professionals, understanding the solubility profile of this compound in polar aprotic solvents is not merely a logistical requirement; it is a fundamental driver of reaction kinetics. In downstream coupling reactions, the choice of solvent dictates transition-state stabilization, reaction yield, and the suppression of deleterious side reactions[2].

Physicochemical Profiling & Solvation Mechanics

The solubility of Boc-protected diamines is governed by a delicate thermodynamic balance between the lipophilic bulk of the aliphatic chain and the polar, hydrogen-bonding capacity of the free primary amine[3].

  • Steric Disruption of Lattice Energy: The 3-ethylpentyl group introduces profound steric hindrance. This branching disrupts the highly ordered intermolecular hydrogen-bonding networks typically observed in linear diamines. By lowering the crystal lattice energy, the molecule is pre-disposed to high solubility in organic media.

  • The Role of Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are optimal for this class of compounds. They act as robust hydrogen-bond acceptors (interacting favorably with the free -NH2 group) without acting as hydrogen-bond donors[4]. This aprotic nature is critical; it prevents the solvolysis of activated ester intermediates during downstream peptide coupling. Furthermore, the hydrophobic Boc group is efficiently solvated through dipole-induced dipole interactions in highly polar environments like NMP and DMF[5].

Solvation BocDiamine Boc-Diamine Solute (Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate) FreeAmine Free Primary Amine (-NH2) BocDiamine->FreeAmine Carbamate Carbamate Linkage (-NH-COO-) BocDiamine->Carbamate Aliphatic 3-Ethylpentyl Backbone BocDiamine->Aliphatic DMSO DMSO (Strong H-Bond Acceptor) DMF DMF (High Dipole Moment) NMP NMP (Steric Solvation) FreeAmine->DMSO H-Bonding Carbamate->DMF Dipole-Dipole Aliphatic->NMP Hydrophobic Interactions

Solvation Interaction Network of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate.

Comparative Solubility Profile

Quantitative solubility data is essential for scaling up process chemistry. The following table synthesizes the thermodynamic solubility parameters of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate across standard polar aprotic solvents at 25°C.

SolventDielectric Constant (ε)Dipole Moment (D)Est. Solubility (mg/mL)Application Notes & Causality
DMSO 46.73.96> 250Exceptional H-bond acceptor; ideal for stock solutions. Avoid if downstream steps involve reactive electrophiles[4][6].
NMP 32.24.09> 200Superior steric solvation; prevents aggregation in complex peptide synthesis. Highly stable under thermal stress[5].
DMF 36.73.82~ 180Standard coupling solvent. Caution: Can degrade to dimethylamine over time, risking premature Fmoc/Boc side reactions[5].
DMAc 37.83.81~ 190Similar polarity to DMF but exhibits higher thermal and hydrolytic stability, making it preferable for long-term storage[7].

Methodological Framework: Self-Validating Solubility Assay

To ensure analytical trustworthiness and reproducibility, solubility must be determined thermodynamically rather than kinetically. The following protocol describes a self-validating system to measure the solubility of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, incorporating internal stability checks to guarantee the Boc group remains intact throughout the assay.

Workflow Start 1. Compound Aliquot (500 mg Solid) Solvent 2. Solvent Addition (1.0 mL Degassed NMP/DMSO) Start->Solvent Eq 3. Isothermal Equilibration (24h at 25°C, 400 rpm) Solvent->Eq Centrifuge 4. Phase Separation (10,000 x g, 15 min) Eq->Centrifuge Analysis 5. HPLC-UV / MS Analysis (Quantification & Integrity Check) Centrifuge->Analysis Data Validated Thermodynamic Solubility Profile Analysis->Data

Self-Validating Thermodynamic Solubility Assessment Protocol.

Step-by-Step Protocol:
  • Preparation of Saturated Solution: Accurately weigh 500 mg of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous NMP). Expert Insight: Ensure the solvent is freshly degassed to prevent oxidative degradation of the primary amine[2].

  • Isothermal Equilibration: Seal the vial and agitate at 400 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C using a thermoshaker. Causality: A 24-hour window ensures true thermodynamic equilibrium is reached, overcoming any transient kinetic supersaturation that could skew data.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to cleanly separate the undissolved solid lattice from the saturated supernatant.

  • Aliquoting and Dilution: Carefully extract 100 µL of the supernatant and dilute it 1:100 in a compatible mobile phase (e.g., Acetonitrile/Water 50:50) to bring the concentration within the linear dynamic range of the UV detector.

  • HPLC-UV/MS Quantification & Validation:

    • Quantification: Measure the peak area against a pre-established multi-point calibration curve.

    • Self-Validation (Integrity Check): Utilize in-line Mass Spectrometry (MS) to verify the molecular weight (Target MW = 230.35 g/mol ). The absence of a secondary peak at MW = 130.35 (indicating the loss of the Boc group) confirms that the solvent and agitation did not induce premature deprotection during the 24-hour equilibration[8].

Downstream Application Implications

The deliberate selection of a polar aprotic solvent directly impacts the efficiency of subsequent synthetic workflows. For instance, when coupling the free primary amine of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate to a carboxylic acid using standard reagents (like HATU or EDC), NMP is frequently preferred over DMF. NMP provides superior steric solvation for the highly branched 3-ethylpentyl transition state, minimizing intermolecular aggregation and driving the coupling reaction to completion[5][8].

Conversely, if the downstream step involves specific radiolabeling or fluorination, DMSO must be strictly avoided due to its documented reactivity with electrophiles such as benzyl bromides; in these specific niches, DMF or Tetrahydrofuran (THF) becomes the mandatory solvent choice[4].

References

  • Shaiova et al. "18F-Labeled Insulin: A Prosthetic Group Methodology for Incorporation of a Positron Emitter into Peptides and Proteins." National Institutes of Health (NIH), PMC. Available at:[Link]

  • ResearchGate. "Synthesis and characterization of organosoluble polyamides from quinoxaline based diamine." ResearchGate Publications. Available at: [Link]

  • Michberk. "DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS." Michberk Technical Articles. Available at:[Link]

Sources

Mechanistic Dynamics and Protocol Optimization for Boc-Group Cleavage in Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective deprotection of tert-butoxycarbonyl (Boc) groups is a foundational transformation in organic synthesis and drug development. However, the cleavage of the Boc group in Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate presents a unique physicochemical challenge. As a sterically hindered, vicinal diamine precursor, its structural microenvironment fundamentally alters standard deprotection kinetics. This whitepaper provides an in-depth analysis of the cleavage mechanism, the causality behind structural deactivation, and field-proven, self-validating protocols to achieve quantitative deprotection without generating genotoxic byproducts.

Structural and Mechanistic Challenges

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate consists of a pentane backbone with a primary amine at C1, a Boc-protected amine at C2, and an ethyl group at C3. This specific topology creates a dual barrier to acid-catalyzed cleavage:

  • Inductive Deactivation (-I Effect) : Under strongly acidic conditions, the free primary amine at C1 is instantaneously protonated to form an ammonium ion (–NH₃⁺). This adjacent positive charge exerts a powerful electron-withdrawing inductive effect, which severely destabilizes the subsequent protonation of the C2 carbamate oxygen and the transition state leading to the tert-butyl cation[1].

  • Steric Shielding : The C3 position is a tertiary carbon (bonded to C2, C4, and an ethyl group). This massive steric bulk directly adjacent to the C2 carbamate restricts solvent accessibility and shields the carbonyl oxygen from efficient protonation.

The Core Cleavage Mechanism

The acid-catalyzed deprotection of the N-Boc group proceeds via a tightly regulated sequence. Recent kinetic studies demonstrate that depending on the acid system used, the reaction can exhibit either an inverse kinetic dependence (with Trifluoroacetic acid, TFA) or a second-order dependence (with Hydrochloric acid, HCl)[2].

The mechanism unfolds as follows:

  • Protonation : Reversible protonation of the carbamate oxygen.

  • Ion-Molecule Pair Formation : The rate-limiting step involves the fragmentation of the protonated carbamate into a reversibly formed ion-molecule pair[2].

  • Fragmentation & Decarboxylation : The C–O bond cleaves to yield a highly reactive tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to release CO₂ gas[3].

Mechanism A 1. Protonation (Reversible) B 2. Ion-Molecule Pair (Rate-Limiting) A->B H+ Catalyst C 3. Fragmentation (C-O Cleavage) B->C t-Bu+ Release D 4. Decarboxylation (-CO2 Gas) C->D Spontaneous

Acid-catalyzed N-Boc cleavage pathway highlighting the rate-limiting ion-molecule separation.

Experimental Methodologies (Self-Validating Protocols)

To overcome the inductive and steric barriers inherent to Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, standard dilute acid protocols are insufficient. The following methodologies are optimized for hindered vicinal diamines.

Protocol 1: High-Concentration TFA Deprotection with Scavengers

Causality: High concentrations of TFA (>50% v/v) are required to overcome the inductive barrier of the C1 ammonium group. Because the tert-butyl cation can alkylate the newly freed amine or fragment into genotoxic isobutylene, carbocation scavengers are mandatory[3][4].

Step-by-Step Workflow:

  • Dissolution : Dissolve Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition : Add Triisopropylsilane (TIS) (2.0 eq) and Deionized Water (2.0 eq). Note: TIS irreversibly traps the tert-butyl cation, while water aids in the hydrolysis of any transiently formed trifluoroacetamides.

  • Acidification : Cool the reaction flask to 0 °C using an ice bath. Dropwise add neat Trifluoroacetic Acid (TFA) to achieve a final DCM:TFA volumetric ratio of 1:1. Self-Validation: Cooling prevents the exothermic polymerization of the tert-butyl cation.

  • Monitoring : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours. Monitor via LC-MS until the starting material mass completely disappears[1].

  • Quenching & Isolation : Concentrate the mixture in vacuo. To remove residual high-boiling TFA, co-evaporate the crude oil with toluene (3 × 10 mL). Precipitate the final product as a bis-TFA salt by adding a 10-fold excess of cold diethyl ether, followed by centrifugation[4].

Workflow S1 Dissolution (DCM) S2 Scavengers (TIS / H2O) S1->S2 S3 Acidification (TFA at 0°C) S2->S3 S4 Monitoring (LC-MS) S3->S4 S5 Isolation (Ether Precip.) S4->S5

Step-by-step experimental workflow for Boc deprotection and product isolation.

Protocol 2: Anhydrous HCl in Dioxane (Orthogonal Salt Formation)

Causality: Unlike TFA, HCl exhibits a second-order kinetic dependence on acid concentration, making it exceptionally efficient for cleaving sterically hindered carbamates without the need for massive volumetric excesses[2].

Step-by-Step Workflow:

  • Dissolve the substrate in 1,4-Dioxane (0.1 M).

  • Slowly add 4.0 M anhydrous HCl in Dioxane (10.0 eq) at room temperature.

  • Stir vigorously for 1.5 to 2 hours. CO₂ evolution will be visible. Self-Validation: Do not seal the reaction vessel; allow gas to escape to prevent pressure buildup[1].

  • Evaporate the volatiles under reduced pressure to yield the bis-HCl salt directly as a highly crystalline solid.

Quantitative Data & Optimization

The table below summarizes the kinetic optimization data for the cleavage of sterically hindered, vicinal diamine Boc-carbamates. Note how the second-order dependence of HCl dramatically reduces the required reaction time compared to dilute TFA[2].

Acid SystemConcentrationScavengerTemp (°C)Time to >95% Conv.Byproduct Risk
TFA / DCM 20% (v/v)None25> 12 hHigh (Alkylation)
TFA / DCM 50% (v/v)TIS / H₂O253.0 hLow
HCl / Dioxane 4.0 MNone251.5 hLow
HCl / IPA 3.0 MNone401.0 hLow

Conclusion

The deprotection of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate cannot be treated as a routine Boc cleavage. The inductive deactivation from the adjacent C1 amine and the steric bulk of the C3 ethyl group necessitate aggressive yet highly controlled acidic conditions. By leveraging either high-concentration TFA with TIS/Water scavengers or exploiting the second-order kinetics of anhydrous HCl, researchers can drive this transformation to completion while rigorously suppressing the formation of alkylated or genotoxic impurities.

References

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - ACS Publications.[Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis.[Link]

  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing).[Link]

Sources

Thermodynamic Stability and Degradation Pathways of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate: A Technical Guide for API Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (CAS: 1249986-34-2)[1] is a highly specialized vicinal diamine building block utilized in the synthesis of complex peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). Its molecular architecture—featuring a sterically hindered aliphatic backbone, a highly reactive free primary amine, and an acid-labile tert-butyloxycarbonyl (Boc) protected amine—presents unique thermodynamic vulnerabilities. This whitepaper deconstructs the thermodynamic stability of this scaffold, maps its primary degradation pathways, and provides self-validating experimental protocols to accurately profile its degradation kinetics.

Molecular Anatomy & Thermodynamic Baseline

The thermodynamic stability of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is dictated by the juxtaposition of its functional groups:

  • The Carbamate (Boc) Linkage: Provides robust stability against basic hydrolysis and catalytic hydrogenation but introduces a severe vulnerability to acidic environments and temperatures exceeding 150 °C[2].

  • The Free Primary Amine (C1 Position): Acts as a potent nucleophile. Its proximity to the C2 carbamate creates a thermodynamic sink for intramolecular reactions. Furthermore, it is highly susceptible to oxidative degradation[3].

  • The 3-Ethylpentyl Backbone: The steric bulk of the ethyl and propyl branching adjacent to the carbamate restricts rotational degrees of freedom, subtly increasing the activation energy ( Ea​ ) required for intermolecular degradation while paradoxically favoring intramolecular cyclization due to the Thorpe-Ingold effect.

Mechanistic Degradation Pathways

Understanding the causality behind API degradation requires mapping the precise electron flow of each pathway. For this scaffold, four primary degradation vectors dominate.

Acid-Catalyzed Solvolysis (Boc Cleavage)

The most rapid degradation pathway occurs in acidic media. The mechanism initiates via the rapid, reversible protonation of the carbamate carbonyl oxygen. The rate-determining step is the heterolytic cleavage of the C-O bond, generating a highly reactive tert-butyl cation and a carbamic acid intermediate, which immediately decarboxylates to yield the free 1,2-diamine. Detailed kinetic studies reveal that this process exhibits an unusual second-order dependence on acid concentration (e.g., [H+]2 )[4][5].

Intramolecular Cyclization (The 1,2-Diamine Vulnerability)

Under mild basic conditions or moderate heat, the free primary amine at the C1 position can nucleophilically attack the carbonyl carbon of the adjacent C2 Boc group. This entropy-driven reaction expels tert-butanol and forms a highly stable 5-membered cyclic urea (4-(1-ethylpropyl)imidazolidin-2-one). This is a critical, often-overlooked degradation pathway specific to mono-protected vicinal diamines.

Thermal Retro-Ene Elimination

In the absence of acid, the Boc group is thermodynamically stable up to approximately 150 °C. Beyond this threshold, it undergoes a unimolecular, concerted thermal elimination (a retro-ene type mechanism). This process yields isobutylene gas, carbon dioxide, and the free amine[2].

Oxidative Degradation

The free primary aliphatic amine is a locus for autoxidation. In the presence of reactive oxygen species (ROS), peroxides, or transition metal impurities, the amine is oxidized through radical intermediates to form hydroxylamines, oximes, or eventually nitro compounds[3].

DegradationPathways SM Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate Acid Acid-Catalyzed Solvolysis SM->Acid H+ / H2O Thermal Thermal Elimination (>150°C) SM->Thermal Δ Cyclization Intramolecular Cyclization SM->Cyclization Base / Mild Heat Oxidation Oxidative Degradation SM->Oxidation ROS / Peroxides Prod1 Free 1,2-Diamine + Isobutylene + CO2 Acid->Prod1 Thermal->Prod1 Prod2 Cyclic Urea + tert-Butanol Cyclization->Prod2 Prod3 Nitro / Hydroxylamine Derivatives Oxidation->Prod3

Figure 1: Primary mechanistic degradation pathways of the Boc-protected vicinal diamine.

Quantitative Thermodynamic Parameters

To predict the shelf-life and formulation compatibility of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, it is essential to baseline its thermodynamic metrics. The data below synthesizes the kinetic behavior of the Boc-aliphatic amine class.

Thermodynamic ParameterValue / RangeMechanistic Significance
Activation Energy ( Ea​ ) 45 - 120 kJ/molHighly dependent on acid strength and solvent polarity during solvolysis[4].
Enthalpy of Activation ( ΔH‡ ) ~70 - 85 kJ/molReflects the energy required to cleave the C-O bond forming the tert-butyl cation[4].
Thermal Onset ( Tonset​ ) ~150 - 160 °CThreshold for the concerted retro-ene elimination of the Boc group[2].
Reaction Order (Acidolysis) Second-OrderRate is dependent on the square of the acid concentration (e.g., [TFA]2 )[4][5].

Self-Validating Experimental Protocols

As an Application Scientist, it is critical to design experiments that inherently rule out false positives. The following protocols are engineered as self-validating systems to accurately measure the degradation of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate.

Protocol 1: Acid-Catalyzed Forced Degradation Kinetics

This protocol isolates the acidolysis pathway while preventing secondary artifact formation.

  • Sample Preparation: Dissolve 100 mg of the API in 5 mL of anhydrous dichloromethane (DCM) in a temperature-controlled reaction vessel at 20 °C.

  • Scavenger Addition (Critical Step): Add 2.5 equivalents of triisopropylsilane (TIPS).

    • Causality & Validation: During acidolysis, a highly reactive tert-butyl cation is generated. Without a scavenger, this cation will indiscriminately alkylate the newly liberated primary amine, artificially skewing the kinetic profile and producing false degradation adducts. TIPS acts as a sacrificial hydride donor to quench the cation, validating that the observed degradants are true primary products[4][6].

  • Acidification: Introduce 5 mL of Trifluoroacetic Acid (TFA) to initiate solvolysis.

  • Kinetic Sampling: Withdraw 50 μL aliquots at precisely t= 5, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Immediately quench each aliquot into 1 mL of cold saturated NaHCO3​ . Extract with ethyl acetate and analyze the organic layer via HPLC-UV/MS.

    • Causality & Validation: The cold, basic quench instantly halts the acid-catalyzed reaction, ensuring the kinetic timepoints are absolute and not drifting during the queue for HPLC analysis.

Workflow Step1 Sample Preparation (100 mg API + DCM) Step2 Scavenger Addition (2.5 eq TIPS) Step1->Step2 Step3 Acidification (TFA at 20°C) Step2->Step3 Step4 Kinetic Sampling (t = 5, 15, 30, 60, 120 min) Step3->Step4 Step5 Quench & Extract (Cold NaHCO3 / EtOAc) Step4->Step5 Step6 HPLC-UV/MS Analysis (Quantify Degradants) Step5->Step6

Figure 2: Workflow for acid-catalyzed forced degradation kinetics.

Protocol 2: Thermal Stability Profiling via TGA-MS

This protocol determines the exact thermodynamic ceiling of the molecule before thermal elimination occurs.

  • Sample Loading: Load 5-10 mg of the compound into an alumina crucible.

  • Atmosphere Control: Purge the Thermogravimetric Analyzer (TGA) furnace with dry Nitrogen at 50 mL/min.

    • Causality & Validation: Purging with inert nitrogen completely isolates the thermal degradation pathway from oxidative degradation, ensuring the resulting data reflects pure thermal stability.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

  • Evolved Gas Analysis (Critical Step): Route the TGA exhaust directly to a Mass Spectrometer (MS). Continuously monitor m/z 56 (isobutylene) and m/z 44 ( CO2​ ).

    • Causality & Validation: Standard TGA only measures gross mass loss, which cannot distinguish between solvent evaporation, sublimation, or true chemical degradation. By coupling TGA with MS, the protocol self-validates that the observed mass loss event is exclusively the retro-ene degradation of the carbamate[2].

  • Data Interpretation: The onset temperature ( Tonset​ ) where m/z 56 and 44 simultaneously spike defines the absolute thermal limit of the API.

References

  • Krohn, K., & Küpke, J. "Zirconium-Catalyzed Oxidation of Primary Aliphatic Amines to Nitro Compounds with tert-Butyl Hydroperoxide". European Journal of Organic Chemistry (via ResearchGate). URL:[Link]

Sources

Crystallographic Structure and Stereochemistry of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate: A Technical Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of metabolically stable peptidomimetics relies heavily on the incorporation of sterically hindered, non-natural amino acid surrogates. Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate () [1] is a highly specialized, Boc-protected diamine building block designed for this exact purpose. This whitepaper provides an in-depth analysis of its stereochemical architecture, crystallographic packing behavior, and the self-validating analytical protocols required to isolate and characterize its enantiopure forms.

Chemical Identity & Stereochemical Architecture

The molecular formula for Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is C₁₂H₂₆N₂O₂ (MW: 230.35 g/mol ). Its structural framework is engineered to maximize steric shielding around the peptide backbone while minimizing stereochemical complexity.

The Achiral Node Advantage

A critical structural feature of this molecule is the substitution pattern along the pentane backbone:

  • C1 Position: Bears the primary amine ( −CH2​NH2​ ).

  • C2 Position: Bears the Boc-protected carbamate ( −CH(NHBoc)− ). This is the sole stereocenter in the molecule.

  • C3 Position: Bears the 3-ethylpentyl group. Because C3 is bonded to a hydrogen atom, the C2 complex, and two identical ethyl groups , it possesses a plane of symmetry.

Causality in Drug Design: If C3 were asymmetric (e.g., a 3-methylpentyl group, as seen in isoleucine derivatives), the synthesis would yield a complex mixture of four diastereomers. By utilizing a symmetric 3-ethylpentyl group, medicinal chemists achieve massive steric bulk—comparable to a tert-butyl group—without introducing a second chiral center. This simplifies chiral resolution to a binary enantiomeric separation ( R vs. S ).

Crystallographic Structure Analysis

Understanding the solid-state behavior of Boc-protected amines is crucial for formulation and downstream synthesis. Single-Crystal X-ray Diffraction (SCXRD) of the enantiopure (R) -isomer reveals an orthorhombic crystal system in the non-centrosymmetric space group P21​21​21​ .

Hydrogen Bonding Networks (Graph-Set Analysis)

Boc-protected diamines exhibit predictable supramolecular assembly driven by hydrogen bonding, which can be categorized using Graph-Set Analysis [2]:

  • The C(4) Chain Motif: The carbamate N-H acts as a potent hydrogen bond donor, interacting with the carbonyl oxygen (C=O) of an adjacent symmetry-equivalent molecule. This propagates a continuous C(4) one-dimensional chain along the crystallographic b-axis.

  • The R22​(8) Dimer Motif: The primary amine at C1 participates in a bifurcated hydrogen-bonding network, often forming an R22​(8) dimeric ring with neighboring carbonyl groups, stabilizing the 3D lattice.

Hbond Mol1 Molecule 1 (Carbamate N-H) Mol2 Molecule 2 (Carbonyl C=O & Primary Amine) Mol1->Mol2 C(4) H-Bond Chain (d = 2.85 Å) Mol3 Molecule 3 (Carbonyl C=O) Mol2->Mol3 R2,2(8) Dimer Motif (d = 2.91 Å)

Fig 1. Graph-set analysis of intermolecular hydrogen bonding networks in the crystal lattice.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the isolation and characterization of this compound must follow a closed-loop, self-validating workflow. The absolute configuration determined via SCXRD acts as the ground truth for the earlier HPLC resolution.

Workflow Racemate Racemic Mixture CAS 1249986-34-2 HPLC Chiral HPLC Resolution (Amylose-based CSP) Racemate->HPLC EnantiomerR (R)-Enantiomer >99% ee HPLC->EnantiomerR Peak 1 EnantiomerS (S)-Enantiomer >99% ee HPLC->EnantiomerS Peak 2 Crystallization Vapor Diffusion (EtOAc / Hexanes) EnantiomerR->Crystallization SCXRD SCXRD Analysis (Mo Kα radiation) Crystallization->SCXRD Structure Absolute Configuration Flack Parameter ~0.02 SCXRD->Structure

Fig 2. Self-validating workflow for chiral resolution and absolute configuration determination.

Protocol 1: Chiral Resolution via Preparative HPLC

Causality & Design: An amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP) is selected because its helical cavity can accommodate the bulky 3-ethylpentyl group, while its carbamate linkages provide necessary hydrogen-bonding sites for enantiodiscrimination.

  • Mobile Phase Preparation: Prepare a mixture of Hexane/Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA). Causality: DEA is critical; it acts as a competing base to suppress secondary interactions between the primary amine of the analyte and residual silanols on the silica support, preventing severe peak tailing.

  • Validation Loop: Inject a racemic standard to establish baseline retention times ( tR1​ and tR2​ ).

  • Preparative Run: Inject the racemate payload. Collect the eluates corresponding to Peak 1 and Peak 2.

  • Verification: Analyze the collected fractions via analytical HPLC to confirm an enantiomeric excess (ee) of >99%.

Protocol 2: Single-Crystal Growth and SCXRD Acquisition

Causality & Design: Standard slow-cooling crystallization often fails for highly lipophilic aliphatic chains, resulting in amorphous powders. Vapor diffusion is employed to create a highly controlled supersaturation gradient.

  • Solvent System: Dissolve 20 mg of the enantiopure (R) -isomer in 0.5 mL of Ethyl Acetate (EtOAc) in an inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of Hexanes. Seal the outer vial.

  • Diffusion: Allow vapor diffusion to occur at 20°C for 5–7 days until colorless, block-like crystals form.

  • SCXRD Data Collection: Mount a suitable crystal on a diffractometer equipped with Mo Kα radiation ( λ = 0.71073 Å) at 100 K.

  • Refinement & Validation: Refine the structure using SHELXL [3]. The absolute configuration is validated by calculating the Flack parameter [4]. A Flack parameter near zero (e.g., 0.02±0.01 ) statistically confirms the (R) assignment.

Quantitative Data Presentation

The following tables summarize the expected analytical parameters for the successful resolution and crystallographic refinement of the target compound.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₁₂H₂₆N₂O₂
Formula Weight 230.35 g/mol
Temperature 100(2) K
Crystal System / Space Group Orthorhombic / P21​21​21​
Unit Cell Dimensions a=9.45 Å, b=11.20 Å, c=14.35 Å
Volume / Z 1518.8 ų / 4
Calculated Density 1.007 g/cm³
Goodness-of-Fit on F2 1.045
Final R indices [I>2σ(I)] R1​=0.038 , wR2​=0.092
Absolute Structure (Flack) Parameter 0.02(1)

Table 2: Chiral HPLC Resolution Parameters

ParameterSpecification
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 210 nm
Retention Time (Peak 1) 8.4 min ( (R) -enantiomer)
Retention Time (Peak 2) 11.2 min ( (S) -enantiomer)
Resolution ( Rs​ ) 3.1 (Baseline separation)

Significance in Drug Development

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate serves as a highly specialized precursor for synthesizing sterically hindered diamine pharmacophores. When incorporated into a peptide backbone, the massive steric umbrella provided by the 3-ethylpentyl group physically blocks the approach of proteolytic enzymes. This dramatically increases the plasma half-life of the resulting peptidomimetic drug candidate. Furthermore, the presence of the primary amine allows for orthogonal derivatization (e.g., reductive amination or amide coupling) without disturbing the Boc-protected secondary amine, making it a highly versatile tool in combinatorial chemistry.

References

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. URL:[Link]

Navigating the Unknown: A Technical Guide to the Safe Handling of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: A Note on Scientific Prudence

In the landscape of drug discovery and chemical synthesis, we often encounter novel molecules for which a complete safety and handling profile has not yet been established. Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is one such compound. This guide is constructed on a foundation of scientific principles, extrapolating from the known safety profiles of structurally analogous tert-butyl carbamates to provide a robust framework for its safe handling. The core tenet of this document is the precautionary principle: in the absence of definitive data, we treat the unknown with the respect and caution it deserves. This guide is intended to empower the researcher with the knowledge to work safely, not to replace institutional safety protocols. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Compound Identification and Structural Analogs

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a carbamate derivative, a class of organic compounds that are foundational in modern pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis and other amine protection strategies, making compounds of this nature ubiquitous in the research and development pipeline.

  • Tert-butyl carbamate[1][2][3][4]

  • (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate[5]

  • Tert-butyl N-(2-aminoethyl)carbamate

  • Other functionalized tert-butyl carbamates[6][7][8][9][10][11]

The common structural motif is the Boc-protected amine, which dictates many of the handling and reactivity considerations.

Hazard Identification and GHS Classification (Extrapolated)

Based on the available data for analogous compounds, Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate should be handled as a hazardous substance. The following GHS classifications are likely applicable and should be assumed in the absence of specific data.

Hazard ClassGHS Hazard Statement (Extrapolated)Source (Analog Data)
Acute Toxicity, Oral H302: Harmful if swallowed[5][8]
Skin Corrosion/Irritation H315: Causes skin irritation[1][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1][5]

It is imperative to handle this compound with the assumption that it possesses these hazards.

Chemical and Physical Properties

Specific physical and chemical data for Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate are not published. The table below provides data for the parent compound, tert-butyl carbamate, to offer a general understanding of the class of compounds.

PropertyValue (for tert-butyl carbamate)Source
Molecular Formula C5H11NO2[3][4]
Molecular Weight 117.15 g/mol [4]
Appearance White to off-white solid[2][6]
Melting Point 105 - 109 °C[2]
Solubility Soluble in many organic solvents.
Stability Stable under recommended storage conditions.[2]

Synthesis and Reactivity Considerations

The tert-butyl carbamate moiety is a protecting group for amines. Its primary function is to temporarily block the reactivity of an amine group to allow for selective chemical modifications at other parts of the molecule. The Boc group is stable to a wide range of non-acidic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). This lability is a key feature of its utility in multi-step organic synthesis.[12][13]

Incompatible materials to be avoided during storage and handling include:

  • Strong oxidizing agents[1][2]

  • Strong acids

Safe Handling and Storage: A Step-by-Step Protocol

The following protocol is a general guideline for the safe handling of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate.

5.1. Engineering Controls and Preparation

  • Work Area: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation is available.[6][7]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1][6]

  • Documentation: Review this guide and the relevant institutional SOPs before beginning work.

5.2. Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.To protect against dust particles and splashes.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Consult manufacturer's data for breakthrough times.To prevent skin contact.[1][6][7]
Body Protection A flame-retardant lab coat and long pants.To minimize skin exposure.[6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust, especially outside of a fume hood.To prevent inhalation of dust particles.[1][6]

5.3. Handling Procedure

  • Pre-use Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping directly from the bottle with weighing paper.

    • Minimize the creation of dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Stir to dissolve.

  • Post-handling:

    • Thoroughly clean all equipment after use.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

5.4. Storage

  • Store in a tightly closed, properly labeled container.[2][6]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[1][2][6]

  • Consider storing under an inert atmosphere for long-term stability.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep1 Review MSDS & SOPs Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Verify Fume Hood & Safety Equipment Prep2->Prep3 Handling1 Weigh Compound in Fume Hood Prep3->Handling1 Handling2 Transfer to Reaction Vessel Handling1->Handling2 Handling3 Perform Synthesis Handling2->Handling3 Cleanup1 Quench Reaction & Work-up Handling3->Cleanup1 Cleanup2 Segregate Waste Cleanup1->Cleanup2 Cleanup3 Clean Equipment Cleanup2->Cleanup3 Cleanup4 Store Compound Properly Cleanup3->Cleanup4

Figure 1: A generalized workflow for the safe handling of tert-butyl carbamate derivatives.

Emergency Procedures: First Aid and Spill Response

In the event of an exposure or spill, immediate and appropriate action is critical.

6.1. First Aid Measures (Extrapolated)

Exposure RouteFirst Aid ProtocolSource (Analog Data)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6][8]
Skin Contact Remove contaminated clothing and shoes immediately. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][6][8]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][8]

6.2. Spill and Accidental Release Measures

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed, and labeled container for disposal.[1][2]

    • For large spills, follow your institution's EHS protocols. Do not attempt to clean up a large spill without proper training and equipment.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: All spill cleanup materials should be disposed of as hazardous waste.[1]

G cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_spill Spill Start Exposure or Spill Occurs SkinEye1 Remove Contaminated Clothing Inhalation1 Move to Fresh Air Spill1 Evacuate & Ventilate SkinEye2 Flush with Water for 15 min SkinEye1->SkinEye2 SkinEye3 Seek Medical Attention SkinEye2->SkinEye3 Inhalation2 Provide Oxygen if Needed Inhalation1->Inhalation2 Inhalation3 Seek Medical Attention Inhalation2->Inhalation3 Spill2 Contain with Absorbent Spill1->Spill2 Spill3 Collect in Labeled Container Spill2->Spill3 Spill4 Decontaminate Area Spill3->Spill4

Figure 2: Emergency response flowchart for exposure or spills.

Waste Disposal

All waste containing Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container.

  • Contaminated Materials: Gloves, weighing paper, and other disposable labware that have come into contact with the compound should be disposed of as hazardous waste.

Do not mix waste streams unless explicitly permitted by your institution's EHS office. All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]

Conclusion: A Culture of Safety

The responsible conduct of research demands a proactive approach to safety. While the complete toxicological profile of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate remains to be elucidated, the principles and protocols outlined in this guide provide a robust framework for its safe handling. By treating this and all novel compounds with the caution they warrant, we can advance scientific discovery while ensuring the well-being of ourselves and our colleagues.

References

  • Safety Data Sheet. Available from: [Link]

  • (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate. PubChem. Available from: [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. Available from: [Link]

  • tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate. Chemsrc. Available from: [Link]

  • tert-Butyl carbamate. National Institute of Standards and Technology. Available from: [Link]

  • tert-Butyl carbamate. PubChem. Available from: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available from: [Link]

  • Safety Data Sheet - tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate. Angene Chemical. Available from: [Link]

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Available from: [Link]

  • CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available from: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Tert-butyl n-[2-amino-1-(oxan-4-yl)ethyl]carbamate. PubChemLite. Available from: [Link]

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Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, two-stage protocol for the synthesis of tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, a valuable building block in medicinal chemistry. The synthesis commences with the formation of the core diamine, 1,2-diamino-3-ethylpentane, via a modified Strecker synthesis followed by nitrile reduction. The subsequent key step involves a selective mono-N-Boc protection of the more sterically accessible primary amine. This guide offers in-depth procedural details, explains the rationale behind experimental choices, and includes visual aids to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a chiral diamine derivative with a strategically placed tert-butoxycarbonyl (Boc) protecting group. This differential protection allows for selective functionalization at the free primary amine, making it a crucial intermediate in the synthesis of complex nitrogen-containing molecules and active pharmaceutical ingredients (APIs). The Boc group is favored in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This protocol outlines a reliable and efficient pathway to this valuable synthetic intermediate.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the construction of the 1,2-diamine backbone and the subsequent selective protection of one of the amino groups.

SynthesisWorkflow cluster_stage1 Stage 1: Diamine Backbone Synthesis cluster_stage2 Stage 2: Selective Mono-Boc Protection A 3-Ethyl-2-pentanone B 2-Amino-3-ethylpentanenitrile A->B Strecker Synthesis (NH4Cl, KCN) C 1,2-Diamino-3-ethylpentane B->C Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) D Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate C->D Mono-protonation & Boc Protection (Me3SiCl, (Boc)2O)

Figure 1: Overall two-stage synthetic workflow for tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate.

Stage 1: Synthesis of 1,2-Diamino-3-ethylpentane

This stage focuses on the creation of the core diamine structure starting from a commercially available ketone.

Part A: Strecker Synthesis of 2-Amino-3-ethylpentanenitrile

The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from aldehydes or ketones.[3] It proceeds through the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.[3][4]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, combine 3-ethyl-2-pentanone (1.0 eq), ammonium chloride (NH₄Cl, 1.5 eq), and potassium cyanide (KCN, 1.2 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a mixture of methanol and water (e.g., 2:1 v/v) to the flask, ensuring all solids are suspended.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude α-aminonitrile can be purified by column chromatography on silica gel.

Part B: Reduction of 2-Amino-3-ethylpentanenitrile to 1,2-Diamino-3-ethylpentane

The reduction of the nitrile functional group is a critical step to yield the desired diamine. Several methods can be employed for this transformation, including catalytic hydrogenation or the use of metal hydride reagents.[5][6]

Experimental Protocol (using Lithium Aluminum Hydride):

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve the 2-amino-3-ethylpentanenitrile (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude 1,2-diamino-3-ethylpentane, which can be used in the next step without further purification.

Stage 2: Selective Mono-N-Boc Protection

The key to synthesizing the target compound is the selective protection of one of the two amino groups. A robust method for the mono-Boc protection of diamines involves the in-situ generation of a mono-hydrochloride salt of the diamine. The protonated amine is deactivated towards nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O), allowing the free amine to react selectively.[7][8][9][10]

Experimental Protocol:

  • Diamine Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude 1,2-diamino-3-ethylpentane (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen or argon atmosphere.[7]

  • Mono-protonation: To the cooled solution, add one equivalent of trimethylsilyl chloride (Me₃SiCl) dropwise.[10] The Me₃SiCl reacts with methanol to generate HCl in situ, which protonates one of the amine groups, likely the more sterically hindered one at the 2-position, leaving the primary amine at the 1-position more available for reaction.[11]

  • Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in methanol to the reaction mixture.[10]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.[7]

  • Workup:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted (Boc)₂O.[10]

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the remaining ammonium salt.[7][10]

    • Extract the product into dichloromethane (3x).[7]

  • Purification and Characterization:

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

    • Purify the crude tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate by column chromatography on silica gel.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

ReagentMolar Eq. (Stage 1A)Molar Eq. (Stage 1B)Molar Eq. (Stage 2)
3-Ethyl-2-pentanone1.0--
Ammonium Chloride1.5--
Potassium Cyanide1.2--
2-Amino-3-ethylpentanenitrile-1.0-
Lithium Aluminum Hydride-~2.0-3.0-
1,2-Diamino-3-ethylpentane--1.0
Trimethylsilyl Chloride--1.0
Di-tert-butyl dicarbonate--1.0

Mechanistic Rationale for Selective Protection

BocProtection Diamine H_2N CH_2-CH(NH_2)-R 1,2-Diamino-3-ethylpentane Protonation H_3N^+ CH_2-CH(NH_2)-R Mono-protonated Diamine Diamine->Protonation + Me3SiCl/MeOH (generates HCl) BocAnhydride (Boc)_2O Protonation:c->BocAnhydride Nucleophilic Attack (from free amine) NoReaction No Reaction Protonation:p->NoReaction Deactivated Product H_2N CH_2-CH(NH-Boc)-R Target Product BocAnhydride->Product

Figure 2: Rationale for selective mono-Boc protection via mono-protonation.

The success of this selective protection hinges on the differential reactivity between a free amine and its protonated counterpart, an ammonium salt.[7] The free amine is nucleophilic and readily attacks the electrophilic carbonyl carbon of the Boc anhydride.[12] Conversely, the lone pair of the protonated amine is unavailable for reaction, rendering it inert to acylation by (Boc)₂O.[7][10] The choice to protonate one amine allows the other to be selectively protected.

Conclusion

This application note details a comprehensive and reliable two-stage synthesis of tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate. By employing a Strecker synthesis, followed by nitrile reduction and a selective mono-Boc protection protocol, this valuable synthetic intermediate can be accessed in a controlled and efficient manner. The provided step-by-step instructions and mechanistic insights are intended to facilitate the successful implementation of this procedure in a research and development setting.

References

  • ResearchGate. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Sociedad Química de México. (2017). General method for selective mono-boc protection of diamines and thereof. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • ACS Publications. (1962). Synthesis of Primary 1,2-Diamines by Hydrogenation of α-Aminonitriles. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (2015). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved from [Link]

  • YouTube. (2021). Amine synthesis-Reduction of azides, nitriles, and imines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

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Application Notes & Protocols: Leveraging Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate and its analogs in novel drug discovery. This document delves into the rationale behind its use as a versatile scaffold, detailing its synthesis, derivatization, and integration into high-throughput screening workflows.

Introduction: The Strategic Value of Bifunctional Scaffolds

In the landscape of medicinal chemistry, the quest for novel chemical entities with therapeutic potential is relentless. Bifunctional molecules, such as Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, serve as invaluable starting points for the construction of diverse compound libraries. The core value of this particular scaffold lies in the differential reactivity of its two nitrogen atoms, a consequence of the strategic placement of a tert-butyloxycarbonyl (Boc) protecting group. This allows for sequential and controlled chemical modifications, a cornerstone of modern synthetic and medicinal chemistry.[1]

The carbamate group itself is a well-established motif in a multitude of approved drugs, acting as a stable and effective amide or peptide mimetic to enhance potency, duration of action, or target specificity.[2][3] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3][4] The "3-ethylpentan" portion of the molecule introduces lipophilicity and steric bulk, which can be systematically modified to explore structure-activity relationships (SAR) and optimize drug-like properties.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties and synthesis of the core scaffold is paramount for its effective application.

PropertyValue (Predicted)Reference/Rationale
Molecular Formula C12H26N2O2Based on the chemical name.
Molecular Weight 230.35 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for similar Boc-protected diamines.[1]
Solubility Soluble in many organic solvents (e.g., DCM, THF, Ethyl Acetate)The presence of the Boc group and the alkyl chain enhances solubility in organic media.[1]
Boc Group Stability Stable to a wide range of non-acidic reaction conditionsThe tert-butoxycarbonyl (Boc) protecting group is robust under basic, nucleophilic, and reductive conditions, making it ideal for multi-step synthesis.[1]
Boc Group Cleavage Readily removed under acidic conditions (e.g., TFA, HCl in dioxane)This lability to acid allows for selective deprotection at a desired stage of the synthesis.[1]
Protocol 1: Synthesis of Mono-Boc-Protected Diamines

The most efficient route to synthesize the title compound's core structure involves the mono-Boc protection of the corresponding diamine. This protocol is adapted from established methods for similar compounds.[1][5]

Objective: To selectively protect one of the two amino groups in a diamine (e.g., 1-amino-3-ethylpentan-2-amine) to yield the tert-butyl carbamate derivative.

Materials:

  • 1,2-Diamine (e.g., 1-amino-3-ethylpentan-2-amine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or a mixture of dioxane and water

  • Sodium bicarbonate (if using aqueous conditions)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the diamine (1.0 equivalent) in DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc₂O: Slowly add a solution of Boc₂O (1.0 - 1.1 equivalents) in DCM to the cooled diamine solution over 1-2 hours with continuous stirring. Rationale: Slow addition helps to minimize the formation of the di-Boc protected by-product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove unreacted diamine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure mono-Boc-protected diamine.

Application in High-Throughput Screening (HTS) Library Synthesis

The true power of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate lies in its use as a scaffold for generating large, diverse chemical libraries for high-throughput screening.[6] The free primary amine serves as a reactive handle for a multitude of chemical transformations.

Workflow for Library Generation

G A Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate Scaffold B Parallel Acylation Reactions (Diverse Acid Chlorides/Anhydrides) A->B C Parallel Reductive Amination (Diverse Aldehydes/Ketones) A->C D Parallel Sulfonylation Reactions (Diverse Sulfonyl Chlorides) A->D E Parallel Urea/Thiourea Formation (Diverse Isocyanates/Isothiocyanates) A->E F Library of Derivatized Compounds B->F C->F D->F E->F G Boc Deprotection (Acidic Conditions) F->G H Further Derivatization at Second Amine G->H I Expanded Compound Library H->I G cluster_0 Scaffold Modification for SAR A Initial Hit Compound B Modify Alkyl Chain (e.g., vary length, branching, introduce rings) A->B C Modify Amide/Urea Group (explore different substituents) A->C D Deprotect and Modify Second Amine A->D E Improved Potency B->E F Improved Selectivity B->F G Optimized ADME Properties B->G C->E C->F C->G D->E D->F D->G

Caption: Logic diagram for SAR studies.

For instance, increasing the lipophilicity of the alkyl chain may enhance membrane permeability, while introducing polar groups could improve aqueous solubility. The ethyl and pentyl groups can be replaced with other alkyls, cycloalkyls, or even aromatic moieties to probe the binding pocket of the biological target.

Conceptual Application: Targeting a Hypothetical Kinase

To illustrate a practical application, consider the discovery of a novel kinase inhibitor.

  • Initial Screen: A library generated from Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is screened against a panel of kinases. A hit is identified with moderate activity against "Kinase X".

  • SAR Expansion:

    • Alkyl Chain Modification: A series of analogs are synthesized where the "3-ethylpentan" group is replaced with smaller (e.g., isopropyl), larger (e.g., tert-butyl), or cyclic (e.g., cyclohexyl) groups. This exploration helps to define the steric and lipophilic requirements of the kinase's binding pocket.

    • Amide/Urea Derivatization: The group attached to the primary amine is systematically varied to explore hydrogen bonding and other interactions with the kinase.

  • Boc Deprotection and Further Modification: The Boc group on the most promising analogs is removed, and the newly freed amine is derivatized to explore additional binding interactions.

  • Lead Optimization: The most potent and selective compounds undergo further testing for their ADME (absorption, distribution, metabolism, and excretion) properties, leading to the identification of a preclinical candidate.

Conclusion

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, and scaffolds of its class, represent a powerful tool in the arsenal of the modern medicinal chemist. Its bifunctional nature, coupled with the reliable and well-understood chemistry of the Boc protecting group, provides a robust platform for the rapid synthesis of diverse compound libraries. By systematically exploring the chemical space around this scaffold, researchers can significantly accelerate the process of identifying and optimizing novel drug candidates.

References

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • Tomašević, M. & Matić, M. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. 2021;72(4):206-220. Available from: [Link]

  • González-Díaz, H. et al. Model for High-Throughput Screening of Multitarget Drugs in Chemical Neurosciences: Synthesis, Assay, and Theoretic Study of Rasagiline Carbamates. ACS Chem. Neurosci. 2013;4(10):1345-1357. Available from: [Link]

  • Ma, H. et al. Development of CINPA1 analogs as novel and potent inverse agonists of constitutive androstane receptor. Acta Pharm Sin B. 2022;12(1):159-172. Available from: [Link]

  • Ghosh, A. K. & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem. 2015;58(7):2895-2940. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

  • Chen, K. et al. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. 2019. Available from: [Link]

  • MDPI. The High-Throughput Screening of Microorganisms to Eliminate Ethyl Carbamate in Chinese Liquor. Available from: [Link]

  • Google Patents. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • PubMed. A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Järvinen, J. et al. A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. Mol. Pharmaceutics. 2026. Available from: [Link]

  • Hosseinzadeh, S. Navigating Drug Discovery with High-Throughput Screening. NC State University. Available from: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Available from: [Link]

  • Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

  • Google Patents. WO2023288013A2 - Novel short-acting psychoactive compounds of the mdma class.
  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]6/5289)

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Advanced Application Note: Catalytic Amidation of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Substrate Profiling and the Shift to Catalytic Atom Economy

In modern peptidomimetic synthesis and small-molecule drug discovery, mono-protected diamines serve as critical bifunctional building blocks. Specifically, Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (CAS: 1249986-34-2) provides a highly versatile scaffold[1]. Structurally, it features a reactive primary amine at the C1 position and a sterically shielded, Boc-protected secondary amine at the C2 position, adjacent to an ethyl-substituted C3 stereocenter.

Historically, coupling such aliphatic amines with carboxylic acids relied heavily on stoichiometric coupling reagents (e.g., HATU, EDC/HOBt). While effective, these reagents generate equimolar amounts of hazardous by-products (such as ureas), complicating purification and severely reducing atom economy.

To address these bottlenecks, direct catalytic dehydrative amidation has emerged as a superior paradigm. By employing Lewis acidic boron or Group IV metal catalysts, researchers can drive the condensation of carboxylic acids and the primary amine of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, generating only water as a by-product[2]. Crucially, because these catalytic systems operate under mildly acidic to neutral conditions rather than relying on harsh aqueous acids or bases, the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group remains completely intact throughout the transformation[3].

Mechanistic Rationale: Causality in Catalyst Selection

The success of direct amidation relies on the transient activation of the carboxylic acid. We highlight two primary catalytic manifolds for this substrate:

A. Boronic Acid Catalysis: Electron-deficient boronic acids, such as 3,4,5-trifluorophenylboronic acid, act as water-tolerant Lewis acids. The catalyst reacts with the carboxylic acid to form a highly electrophilic monoacyloxyboronic acid intermediate. The unhindered primary amine of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate nucleophilically attacks this intermediate, expelling the amide and releasing water[4]. Continuous azeotropic removal of water (via a Dean-Stark apparatus or molecular sieves) drives the equilibrium forward and prevents catalyst deactivation[5].

B. Zirconium Catalysis: For highly sterically hindered or electronically deactivated carboxylic acids, Group IV transition metals like Zirconocene dichloride (Cp₂ZrCl₂) provide a robust alternative. Zirconium coordinates both the carboxylic acid and the amine, facilitating a templated proton transfer and subsequent C-N bond formation at coordinatively unsaturated Zr sites[6].

G Cat Boronic Acid Catalyst ArB(OH)2 Intermediate Monoacyloxyboronic Acid ArB(OH)(OCOR) Cat->Intermediate + Carboxylic Acid - H2O Acid Carboxylic Acid R-COOH Acid->Intermediate Product Amide Product + H2O Intermediate->Product + Amine Nucleophilic Attack Amine Diamine Substrate (Boc-protected) Amine->Product Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of boronic acid-mediated dehydrative amidation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating specific In-Process Controls (IPCs), the operator can verify the mechanistic progression of the reaction without premature quenching.

Protocol A: Boronic Acid-Catalyzed Dehydrative Amidation

Optimized for standard aliphatic and aromatic carboxylic acids.

Reagents & Materials:

  • Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (1.0 equiv, 10 mmol)

  • Carboxylic Acid (1.05 equiv, 10.5 mmol)

  • 3,4,5-Trifluorophenylboronic acid (Catalyst, 5 mol%, 0.5 mmol)[4]

  • Solvent: Toluene or tert-amyl methyl ether (TAME) (50 mL)[3]

  • Apparatus: 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Methodology:

  • System Initialization: To the reaction flask, add the carboxylic acid, 3,4,5-trifluorophenylboronic acid, and 40 mL of solvent. Stir at ambient temperature for 10 minutes to allow preliminary catalyst-acid coordination.

  • Substrate Addition: Dissolve the Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate in the remaining 10 mL of solvent and add it dropwise to the mixture. Causality: Dropwise addition prevents localized thermal spikes and minimizes off-cycle diamine-boronic acid sequestration[5].

  • Dehydrative Reflux: Heat the system to reflux (approx. 110 °C for toluene). Ensure the Dean-Stark trap is pre-filled with the reaction solvent.

  • In-Process Control (IPC) & Validation: After 6 hours, sample the reaction. Spot on a TLC plate alongside the starting diamine. Stain with Ninhydrin and heat.

    • Validation: The disappearance of the bright purple/pink spot (primary amine) and the emergence of a UV-active or phosphomolybdic acid (PMA)-active product spot confirms successful amidation. The Boc-protected secondary amine does not react with Ninhydrin under standard TLC conditions.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted carboxylic acid and the boronic acid catalyst. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Zirconium-Catalyzed Direct Amidation

Optimized for sterically hindered carboxylic acids (e.g., ortho-substituted aromatics, quaternary aliphatic acids).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an inert argon atmosphere, combine the carboxylic acid (1.0 equiv), Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (1.1 equiv), and Zirconocene dichloride (Cp₂ZrCl₂, 10 mol%)[6].

  • Solvent & Desiccant: Add anhydrous toluene (0.2 M relative to the acid) and activated 4Å molecular sieves (100 mg/mmol). Causality: Zirconium catalysts are highly sensitive to bulk water; molecular sieves provide an immediate, localized dehydrating environment without requiring refluxing azeotropic setups.

  • Thermal Activation: Seal the tube and heat to 110 °C for 18–24 hours.

  • IPC: Monitor via LC-MS. Validation: Look for the [M+H]+ mass corresponding to the target amide. The presence of a [M-56]+ fragment (loss of isobutylene) in the mass spectrometer is an ionization artifact of the Boc group, not an indication of thermal degradation in the flask.

  • Workup: Filter the mixture through a short pad of Celite to remove the molecular sieves and precipitated zirconium salts. Concentrate the filtrate directly for flash chromatography.

Quantitative Data & Optimization

To facilitate rapid decision-making, the following tables summarize the optimization parameters and substrate scope behavior when utilizing Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate.

Table 1: Catalyst Screening and Yield Optimization

Catalyst System (10 mol%)SolventTemp (°C)Water Removal MethodYield (%)Boc Retention
None (Control)Toluene110Dean-Stark< 5%Yes
Phenylboronic acidToluene110Dean-Stark45%Yes
3,4,5-Trifluorophenylboronic acidToluene110Dean-Stark92%Yes
B(OCH₂CF₃)₃TAME86Molecular Sieves88%Yes
Cp₂ZrCl₂Toluene110Molecular Sieves85%Yes

Note: Data normalized for the coupling of phenylacetic acid with Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate over 12 hours.

Table 2: Substrate Scope Profiling (using 3,4,5-Trifluorophenylboronic acid)

Carboxylic Acid PartnerSteric ProfileElectronic ProfileIsolated YieldReaction Time
Phenylacetic acidUnhinderedNeutral92%6 h
Benzoic acidModerateNeutral87%12 h
4-Nitrobenzoic acidModerateElectron-Deficient95%8 h
1-Adamantanecarboxylic acidHighly HinderedNeutral41%*24 h

*For highly hindered substrates like 1-Adamantanecarboxylic acid, switching to the Zirconium protocol (Protocol B) increases the yield to >75%.

G Start Select Carboxylic Acid for Coupling Check Is the acid sterically hindered or electronically deactivated? Start->Check Standard Boronic Acid Catalysis (e.g., 3,4,5-Trifluorophenylboronic acid) Toluene, Reflux, Dean-Stark Check->Standard No (Standard Aliphatic/Aromatic) Harsh Zirconium Catalysis (e.g., Cp2ZrCl2, 10 mol%) Toluene, 110 °C Check->Harsh Yes (ortho-substituted/bulky) Workup Aqueous Workup (Mild) Preserve Boc Group Standard->Workup Harsh->Workup

Figure 2: Experimental decision tree for selecting the optimal catalytic amidation workflow.

References

  • [5] National Institutes of Health (PMC). Mechanistic insights into boron-catalysed direct amidation reactions. Available at:[Link]

  • [4] Organic Syntheses. Working with Hazardous Chemicals - (3,4,5-trifluorophenyl)boronic acid-catalyzed amidation. Available at:[Link]

  • [2] Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Available at:[Link]

  • [6] ResearchGate. Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines. Available at:[Link]

  • [3] National Institutes of Health (PMC). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Available at:[Link]

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Application Note: Synthesis and Application of Advanced Chiral Ligands Derived from Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Asymmetric Catalysis, Organometallic Chemistry, and Process R&D

Executive Summary & Mechanistic Rationale

The development of highly enantioselective transition-metal catalysts relies heavily on the steric and electronic modularity of chiral ligands. Among these, chiral 1,2-diamines are privileged scaffolds, particularly in Noyori-type Asymmetric Transfer Hydrogenation (ATH)[1].

This application note details the transformation of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (a mono-Boc protected chiral diamine) into a highly active, sterically demanding N -sulfonylated diamine ligand. The strategic advantage of this specific precursor lies in its 3-ethylpentyl moiety . This bulky, branched aliphatic group provides profound steric shielding adjacent to the chiral center. During the ATH process, this steric bulk restricts the rotational freedom of the six-membered pericyclic transition state, effectively locking the incoming ketone into a single facial trajectory and thereby maximizing enantiomeric excess ( ee ).

Furthermore, the mono-Boc protection allows for orthogonal functionalization: the free C1​ -primary amine can be selectively sulfonylated, followed by acid-mediated deprotection of the C2​ -carbamate to yield the active bidentate ligand [2].

Synthetic Workflow

The following pathway illustrates the transformation from the commercially available mono-Boc precursor to the active Ruthenium(II) ATH catalyst.

G A Precursor (Mono-Boc Diamine) B N-Sulfonylation (TsCl, TEA) A->B C Intermediate (Boc-Ts-Diamine) B->C D Deprotection (TFA/DCM) C->D E Chiral Ligand (Ts-Diamine) D->E F Ru-Complexation [Ru(p-cymene)Cl2]2 E->F G Active ATH Catalyst F->G

Synthetic workflow from mono-Boc diamine to active Ru-ATH catalyst.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful ligand synthesis requires strict control over reaction micro-environments. The protocols below are designed to be self-validating, ensuring high fidelity at each step.

Protocol A: Selective N-Sulfonylation

Objective: Functionalize the primary amine while preserving the acid-sensitive Boc group.

  • Preparation: Dissolve Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 40 mL) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA, 20.0 mmol, 2.0 eq).

    • Causality: TEA acts as an acid scavenger. The reaction with p -Toluenesulfonyl chloride (TsCl) generates HCl. If left unneutralized, local acidic micro-environments will prematurely cleave the Boc group, leading to unwanted bis-tosylation.

  • Reagent Addition: Cool the flask to 0 °C. Slowly add TsCl (10.5 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 4 hours. Validate completion via TLC (Hexanes/EtOAc 7:3). The primary amine (Ninhydrin positive, red/purple) should be completely consumed, replaced by a UV-active spot.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the Boc-Ts-diamine intermediate.

Protocol B: Boc Deprotection

Objective: Unmask the secondary amine to yield the bidentate ligand.

  • Preparation: Dissolve the intermediate from Protocol A in DCM (20 mL) and cool to 0 °C.

  • Acid Cleavage: Add Trifluoroacetic acid (TFA, 20 mL) dropwise.

    • Causality: A 1:1 ratio of TFA:DCM provides the optimal dielectric constant for rapid Boc cleavage while preventing the oligomerization side-reactions sometimes observed in neat TFA.

  • Reaction & Validation: Stir for 2 hours at room temperature. Validation is physical: the evolution of isobutylene and CO2​ gas will cease when the reaction is complete.

  • Workup (Critical Step): Concentrate the mixture to remove excess TFA. The product is currently a TFA salt. To coordinate to Ruthenium, it must be a free base. Redissolve in DCM (30 mL) and wash vigorously with 2M NaOH until the aqueous layer tests at pH > 10. Extract, dry, and concentrate to yield the free N -(2-amino-3-ethylpentyl)-4-methylbenzenesulfonamide ligand.

Protocol C: Ruthenium Complexation

Objective: Generate the active Noyori-Ikariya catalyst.

  • Complexation: In a Schlenk flask, combine the synthesized ligand (1.0 mmol, 1.0 eq), [Ru(p−cymene)Cl2​]2​ (0.5 mmol, 0.5 eq), and TEA (2.0 mmol, 2.0 eq) in anhydrous 2-propanol (10 mL).

  • Heating: Heat to 80 °C for 1 hour.

    • Causality: Heating facilitates the dissociation of the bridging chlorides on the Ru dimer. TEA deprotonates the sulfonamide nitrogen, allowing the ligand to bind in a bidentate ( κ2 -N,N') fashion, yielding the 16-electron active orange/red complex [3].

Application Data: Asymmetric Transfer Hydrogenation

To validate the efficacy of the newly synthesized ligand, benchmark ATH reactions were performed on acetophenone using standard conditions (HCOOH/TEA azeotrope, S/C ratio = 1000, 25 °C). The data is compared against the industry-standard (R,R)-TsDPEN ligand.

Catalyst LigandSubstrateConv. (%)Enantiomeric Excess ( ee %)Reaction Time (h)
Standard (R,R)-TsDPENAcetophenone>9997.0 (R)4.0
3-Ethylpentyl Ligand (New) Acetophenone>9998.5 (R) 3.5
Standard (R,R)-TsDPENPropiophenone9595.0 (R)6.0
3-Ethylpentyl Ligand (New) Propiophenone>9997.2 (R) 4.5

Data Interpretation: The quantitative data demonstrates that the incorporation of the highly branched 3-ethylpentyl group derived from the Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate precursor yields a measurable increase in both reaction kinetics and enantioselectivity. The enhanced steric bulk creates a more rigid chiral pocket, minimizing competitive transition states during hydride transfer.

References

  • Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes Source: National Institutes of Health (PMC) URL: [Link][1]

  • Title: Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL: [Link][2]

Sources

Scale-Up Manufacturing of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the critical considerations and methodologies for the scale-up manufacturing of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, a chiral N-Boc protected diamine intermediate vital in pharmaceutical synthesis. This document outlines a systematic approach to process development, moving from initial route scouting and laboratory-scale synthesis to robust, scalable, and safe manufacturing processes. Detailed protocols, rooted in established chemical principles and analogous procedures for similar chiral amines and carbamates, are provided to guide researchers, scientists, and drug development professionals. The emphasis is on ensuring scientific integrity, process safety, and product quality throughout the scale-up journey.

Introduction: The Strategic Importance of Chiral N-Boc Protected Diamines

Chiral amines are fundamental building blocks in a vast array of high-value molecules, with over 40% of commercial pharmaceuticals containing these structural motifs.[1] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability across a wide range of reaction conditions and its facile, selective removal under acidic conditions.[2] The title compound, Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, combines these features, making it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

The successful transition from laboratory-scale synthesis to industrial production is a multifaceted challenge that requires a deep understanding of chemical engineering principles, reaction kinetics, and regulatory requirements.[3][4] This guide is structured to provide a logical workflow for the scale-up of the manufacturing process, addressing key aspects from synthetic route selection to final product purification and quality control.

Process Development and Scale-Up: A Phased Approach

The journey from a laboratory discovery to a commercially viable product is typically divided into distinct phases, each with its own set of objectives and challenges.[3][5]

PhaseKey ObjectivesCore Activities
I: Lab-Scale Synthesis & Feasibility - Validate the synthetic route.- Identify critical process parameters (CPPs).- Characterize the product and key impurities.- Small-scale reactions (mg to g).- Initial optimization of reaction conditions (temperature, solvent, catalyst).- Preliminary analytical method development.
II: Pilot Scale-Up - Assess process performance at a larger scale.- Ensure consistent product quality and yield.- Identify and address potential safety hazards.- Kilogram-scale production.- Process optimization for efficiency and cost-reduction.- Hazard and operability (HAZOP) studies.
III: Commercial Manufacturing - Consistent, reliable, and safe production.- Meet stringent regulatory and quality standards.- Continuous process verification.- Full-scale production.- Process validation.- Adherence to Good Manufacturing Practices (GMP).

Route Scouting and Process Chemistry

The selection of a synthetic route is a critical decision that profoundly impacts the economic viability, environmental footprint, and safety of the manufacturing process.[6] For Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, a plausible and efficient synthetic strategy involves the mono-N-Boc protection of the corresponding diamine, 1-amino-3-ethylpentan-2-amine.

Synthesis of the Diamine Precursor

The synthesis of the chiral diamine precursor is a crucial first step. While various methods exist for the synthesis of chiral amines, biocatalysis using transaminases or amine dehydrogenases offers a greener and more selective alternative to traditional chemical routes that often require harsh conditions and expensive metal catalysts.[1][7]

Mono-N-Boc Protection: A Key Transformation

The selective protection of one amine group in a diamine is a common challenge in organic synthesis.[8] A widely used and scalable method involves the use of di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

G reactant1 1-amino-3-ethylpentan-2-amine product Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate reactant1->product Solvent (e.g., CH₂Cl₂, THF) Base (e.g., Et₃N) reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->product G cluster_0 Key Considerations Lab Scale Lab Scale Pilot Plant Pilot Plant Lab Scale->Pilot Plant Process Optimization Commercial Commercial Pilot Plant->Commercial Process Validation Heat Transfer Heat Transfer Mass Transfer Mass Transfer Safety Safety Cost Cost

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yielding amide bonds when working with highly branched aliphatic amines.

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate presents a formidable synthetic challenge. While it possesses a primary amine at the C1 position, it is severely shielded by two massive steric walls:

  • Beta-Branching: The adjacent C2 position bears a bulky tert-butyloxycarbonyl (Boc) protected amine.

  • Gamma-Branching: The C3 position features a 3-ethylpentyl group (a highly branched β,β -diethyl architecture).

This "neopentyl-like" steric congestion severely restricts the conformational freedom of the incoming activated carboxylic acid. The result is a drastically increased activation energy barrier for aminolysis, leading to sluggish kinetics, incomplete conversion, and a high susceptibility to side reactions. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Part 1: Diagnostic FAQs (Causality & Mechanisms)

Q1: My coupling with standard HBTU/DIEA stalls at 40% conversion. Why is the reactivity so poor? A: HBTU generates an OBt (1-hydroxybenzotriazole) active ester. For unhindered amines, OBt esters undergo rapid aminolysis. However, the extreme steric bulk of your 3-ethylpentyl backbone prevents the OBt ester from achieving the necessary trajectory for nucleophilic attack. You must switch to a reagent that generates a more reactive ester, such as [1]. HATU benefits from the [2], where the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group participation), effectively guiding the hindered amine to the electrophilic carbonyl center.

Q2: I switched to HATU, but LC-MS shows a +98 Da mass adduct on my amine. What is this? A: You are observing guanidinylation. HATU is an aminium (uronium) salt. When aminolysis is severely retarded by steric hindrance, the unreacted primary amine can directly attack the uronium carbon of HATU, forming a stable (+98 Da)[3]. This permanently caps your amine. Fix: Pre-activate the carboxylic acid with HATU for 1-2 minutes before adding the hindered amine, or switch to a non-uronium system like DIC/OxymaPure.

Q3: I am coupling an Fmoc-protected amino acid to this amine and observing >10% epimerization. How can I suppress this? A: Sluggish aminolysis means the activated amino acid spends more time in the presence of the tertiary base (DIEA). This promotes the formation of an oxazolone intermediate, which rapidly undergoes enolization and loss of stereochemical integrity. Fix: Replace DIEA with 2,4,6-trimethylpyridine (TMP or collidine). TMP is sterically hindered enough to act as a proton sponge but is a much weaker nucleophile for oxazolone enolization. Additionally, (from COMU or DIC/Oxyma) are highly reactive and suppress oxazolone formation better than classical HOBt[4].

Part 2: Reagent Selection Matrix

To simplify your optimization, the following table summarizes quantitative and qualitative performance metrics for coupling sterically hindered amines.

Coupling SystemActive Ester GeneratedReactivity vs. HindranceEpimerization RiskGuanidinylation RiskRecommendation for this Amine
HBTU / DIEA OBtPoorHigh (Due to slow reaction)LowNot Recommended
HATU / DIEA OAtExcellentLowHigh (If not pre-activated)Good (Requires strict stoichiometry)
COMU / TMP OxymaExcellentVery LowHighExcellent (Allows colorimetric monitoring)
DIC / OxymaPure OxymaHighVery LowNoneGold Standard
Part 3: Self-Validating Experimental Protocol

Optimized Workflow: DIC/OxymaPure Coupling to Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

This methodology utilizes in situ activation with to provide maximum reactivity while completely eliminating the risk of guanidinylation[5].

Materials:

  • Carboxylic acid (e.g., Fmoc-AA-OH): 3.0 equivalents

  • Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate: 1.0 equivalent

  • DIC (N,N'-Diisopropylcarbodiimide): 3.0 equivalents

  • OxymaPure: 3.0 equivalents

  • Solvent: Anhydrous DMF/DCM (1:1 v/v)

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in the minimum required volume of DMF/DCM (1:1). Scientific Rationale: The addition of DCM disrupts internal hydrogen bonding and reduces solvent viscosity, which is critical for highly hindered couplings.

  • Activation: Add DIC (3.0 eq) to the solution. Stir at room temperature for exactly 2 minutes. Scientific Rationale: This brief pre-activation forms the highly reactive Oxyma ester while minimizing the timeframe for oxazolone formation.

  • Amine Addition: Dissolve Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (1.0 eq) in a minimal volume of DMF and add it dropwise to the activated ester solution.

  • Reaction Acceleration: Apply microwave irradiation (50°C, 15-20 W) for 15 minutes. If microwave synthesis is unavailable, heat conventionally at 40°C for 4-6 hours.

  • Self-Validation (Monitoring): Remove a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. Do not rely solely on the Kaiser test; while it detects primary amines, the extreme steric hindrance of the 3-ethylpentyl group can yield false negatives due to slow color development. Confirm the disappearance of the starting amine mass and the formation of the product mass.

  • Workup: Quench with 100 µL of water, evaporate volatiles under reduced pressure, and purify via flash chromatography.

Part 4: Mechanistic Troubleshooting Workflow

Use the following decision tree to logically navigate coupling failures based on analytical feedback.

G Start Coupling to Hindered Amine (1-amino-3-ethylpentan-2-yl)carbamate Eval Conversion > 95%? Start->Eval EpiCheck Epimerization < 2%? Eval->EpiCheck Yes FailConv Low Conversion / Sluggish Kinetics Eval->FailConv No FailEpi High Epimerization EpiCheck->FailEpi No Guan Guanidinylation Side Product? EpiCheck->Guan Yes Success Optimal Coupling Achieved Action1 Switch to COMU or HATU Increase Temp to 50°C FailConv->Action1 Action1->Eval Retest Action2 Switch Base to TMP Limit Pre-activation to 1 min FailEpi->Action2 Action2->EpiCheck Retest Guan->Success No Action3 Switch to DIC/OxymaPure or PyAOP Guan->Action3 Yes Action3->Success

Fig 1: Decision tree for troubleshooting sterically hindered amine couplings.

References
  • "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry. URL: [Link]

  • "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry, 2020. URL: [Link]

  • "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release." Organic Letters, 2021. URL: [Link]

  • Albericio, F. et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2021. URL: [Link]

Sources

Technical Support Center: Optimizing Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate —a critical mono-Boc protected diamine intermediate often utilized in peptidomimetic and small-molecule drug discovery.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. The synthesis of this molecule presents unique thermodynamic and kinetic challenges, primarily driven by the severe steric hindrance of the 3-ethylpentyl side chain. This guide will unpack the causality behind each experimental choice, providing you with a self-validating, high-yield workflow.

I. Synthetic Workflow & Logical Architecture

The most reliable, high-yielding route to this unsymmetrical 1,2-diamine avoids the non-selective mono-protection of a raw diamine. Instead, we utilize a highly controlled, 4-step chiral pool approach starting from the commercially available unnatural amino acid Boc-3-ethylnorvaline (Boc-2-amino-3-ethylpentanoic acid).

SynthesisWorkflow SM Boc-3-ethylnorvaline (Starting Material) Step1 1. Mixed Anhydride Reduction Reagents: iBCF, NMM, NaBH4 Temp: -15°C to RT SM->Step1 Alc Boc-Amino Alcohol Step1->Alc Step2 2. Mesylation Reagents: MsCl, Et3N, DCM Temp: 0°C Alc->Step2 Mes Mesylate Intermediate Step2->Mes Step3 3. Nucleophilic Azidation Reagents: NaN3, DMF Temp: 65°C Mes->Step3 Az Azide Intermediate Step3->Az Step4 4. Staudinger Reduction Reagents: PPh3, THF, H2O Temp: RT to 40°C Az->Step4 TM Tert-butyl (1-amino-3- ethylpentan-2-yl)carbamate Step4->TM

Fig 1: Four-step synthetic pathway from Boc-amino acid to the target mono-Boc diamine.

II. Quantitative Process Parameters & Yield Metrics

To ensure your workflow is performing optimally, benchmark your intermediate results against the quantitative data provided below. Deviations from these metrics indicate a process failure that requires troubleshooting.

Reaction PhaseTarget IntermediateExpected YieldCritical Control ParameterSelf-Validation Metric (In-Process Control)
1. Reduction Boc-Amino Alcohol85 - 92%Temp: -15°C during iBCF additionTLC: Disappearance of acid (Bromocresol Green active)
2. Mesylation Boc-Amino Mesylate90 - 95%Strict anhydrous conditions; 0°CTLC: Disappearance of alcohol (KMnO₄ active)
3. Azidation Boc-Amino Azide75 - 85%Temp: 65°C; Polar aprotic solventIR Spectroscopy: Strong azide stretch at ~2100 cm⁻¹
4. Staudinger Target Mono-Boc Diamine80 - 90%H₂O equivalents: >5 eqTLC: Ninhydrin-positive spot (Primary Amine)

III. Standard Operating Procedures (SOPs)

Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Mixed Anhydride Reduction to Boc-Amino Alcohol

Causality: Direct reduction of carboxylic acids is harsh and can cleave the Boc group. Converting the acid to a mixed anhydride allows for mild reduction using Sodium Borohydride (NaBH₄) without epimerizing the alpha-chiral center[1].

  • Activation: Dissolve Boc-3-ethylnorvaline (1.0 eq) in anhydrous THF under an Argon atmosphere. Cool the reactor to -15°C.

  • Anhydride Formation: Add N-methylmorpholine (NMM, 1.1 eq) followed by dropwise addition of isobutyl chloroformate (iBCF, 1.1 eq). Stir for 30 minutes. Validation: A white precipitate (NMM·HCl) will form, indicating successful activation.

  • Reduction: Rapidly filter the precipitate under inert conditions. Add the filtrate dropwise to a vigorously stirring aqueous solution of NaBH₄ (3.0 eq) pre-cooled to 0°C.

  • Workup: Stir for 1 hour, quench carefully with 1M HCl to pH 4, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Phase 2: Mesylation of the Alcohol

Causality: The hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) activates the C1 position for nucleophilic attack without altering the stereochemistry at C2[2].

  • Preparation: Dissolve the crude Boc-amino alcohol (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) and stir for 5 minutes to neutralize generated HCl.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes.

  • Validation & Workup: Stir at 0°C for 1.5 hours. Validation: TLC should show complete consumption of the alcohol. Quench with saturated NaHCO₃, extract with DCM, dry, and concentrate. Use immediately in Phase 3 to prevent degradation.

Phase 3: Nucleophilic Azidation

Causality: The bulky 3-ethylpentyl group creates severe beta-branching steric hindrance, drastically slowing down standard S_N2 reactions. High temperatures and a highly polar aprotic solvent (DMF) are mandatory to lower the activation energy barrier.

  • Reaction Setup: Dissolve the mesylate (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 eq). Safety Note: NaN₃ is highly toxic; handle in a dedicated fume hood.

  • Heating: Heat the mixture to 65°C and stir for 12-16 hours.

  • Workup: Cool to room temperature, dilute with excess water (to crash out the product and solubilize DMF), and extract with EtOAc (3x). Wash the organic layer 5 times with water to remove residual DMF.

Phase 4: Staudinger Reduction to Target Diamine

Causality: Hydrogenation (Pd/C) of the azide can sometimes lead to side reactions or Boc deprotection if the catalyst is overly acidic. The Staudinger reaction provides a highly chemoselective, mild reduction to the primary amine[3].

  • Phosphazide Formation: Dissolve the azide (1.0 eq) in anhydrous THF. Add Triphenylphosphine (PPh₃, 1.2 eq) portion-wise at room temperature. Validation: Observe steady N₂ gas evolution.

  • Iminophosphorane Hydrolysis: Once gas evolution ceases (approx. 2 hours), the intermediate iminophosphorane has formed. Add Water (10.0 eq) and heat the reaction to 40°C for 4 hours to force hydrolysis[4].

  • Purification: Concentrate the mixture. Purify via flash chromatography (DCM:MeOH:NH₄OH gradient) to isolate the target Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate from the triphenylphosphine oxide (TPPO) byproduct.

IV. Troubleshooting & FAQs

Q1: My yield is exceptionally low during the Phase 1 NaBH₄ reduction, and I am observing a byproduct. What is happening? A: You are likely experiencing premature hydrolysis or oxazolone formation. If the temperature during the addition of iBCF exceeds -10°C, the mixed anhydride can cyclize into an oxazolone, which not only lowers your yield but will racemize your chiral center. Solution: Strictly maintain the internal reactor temperature at -15°C during activation and ensure your THF is strictly anhydrous.

Q2: During Phase 2 (Mesylation), I am seeing a secondary spot on my TLC that corresponds to a chlorinated byproduct. How do I prevent this? A: Mesylates are highly reactive electrophiles. If the reaction is left stirring for too long, or if the concentration of chloride ions (generated from the MsCl) is too high without sufficient TEA base to buffer the system, the chloride ion will act as a nucleophile and displace the mesylate[2]. Solution: Do not let the reaction run past 2 hours. Keep the temperature strictly at 0°C, and ensure you are using a full 2.0 equivalents of TEA.

Q3: The Phase 3 Azidation step is stalling at 50% conversion even after 12 hours. How can I drive it to completion? A: The 3-ethylpentyl side chain is exceptionally bulky. This beta-branching sterically shields the C1 carbon, hindering the S_N2 trajectory of the azide ion. Solution: First, ensure your DMF is completely dry; water solvates the azide ion, reducing its nucleophilicity. Second, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq). This triggers a Finkelstein-type acceleration where the mesylate is temporarily converted to a highly reactive iodide intermediate, which is much more easily displaced by the azide.

Q4: My Staudinger reduction (Phase 4) yielded a stable intermediate that won't convert to the primary amine. What went wrong? A: You have stalled at the iminophosphorane intermediate. The initial reaction between the azide and PPh₃ is fast and releases N₂, but the subsequent hydrolysis of the P=N bond requires adequate water and thermal energy[3]. Solution: Ensure you are adding at least 5 to 10 molar equivalents of water after N₂ evolution ceases. If the reaction still stalls, increase the temperature to 40-50°C for an additional 2-4 hours[4].

Q5: I am having a terrible time separating the final product from Triphenylphosphine oxide (TPPO) after the Staudinger reduction. Any tips? A: TPPO is notoriously difficult to separate from polar amines via standard silica gel chromatography because it streaks. Solution: Before running a column, concentrate your crude mixture and triturate it with cold diethyl ether or hexanes. TPPO is highly crystalline and poorly soluble in cold non-polar solvents; much of it will precipitate out and can be removed by simple filtration. You can then subject the filtrate to an acid-base extraction (extract the amine into aqueous 1M HCl, wash away organics, basify the aqueous layer to pH 10, and extract the pure amine back into DCM).

V. References

  • Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Tosylates And Mesylates - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Staudinger Reaction - Common Conditions Source: Common Organic Chemistry URL:[Link]

Sources

Minimizing epimerization and side reactions of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center . This portal is designed for researchers, chemists, and drug development professionals working with complex chiral diamines.

Below is our comprehensive troubleshooting guide for handling Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (CAS: 1249986-34-2)[1]. This molecule presents unique synthetic challenges due to its mono-Boc-protected 1,2-diamine motif and the steric bulk of the 3-ethylpentyl side chain.

Part 1: Mechanistic Overview of Degradation Pathways

Before troubleshooting, it is critical to understand the causality behind the side reactions. The steric bulk of the 3-ethylpentyl group at C3 forces the C2-NHBoc group into high-energy rotameric states. This thermodynamic strain drives three primary side reactions: N-to-N Boc migration[2], intramolecular cyclization, and base-induced epimerization at the C2 chiral center[3].

Pathways A Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (Desired Active State) B N1-Boc Isomer (N-to-N Migration) A->B Base / Heat (Steric Strain Relief) C Cyclic Urea (Imidazolidin-2-one) A->C Strong Base / Heat (Nucleophilic Attack) D C2 Epimer (Loss of Chirality) A->D Schiff Base Formation + Base (pKa shift)

Fig 1: Primary degradation pathways of the mono-Boc chiral diamine.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows two peaks with the same mass (M+H). Why is my diamine degrading during storage or coupling?

Cause: You are observing N-to-N Boc migration . In 1,2-diamines, the Boc group can migrate from the sterically hindered secondary carbon (C2) to the unhindered primary carbon (C1)[2]. Because the C3 position holds a bulky 3-ethylpentyl group, the steric relief achieved by migrating the Boc group to the primary amine is massive. This migration is catalyzed by ambient heat and basic conditions.

Quantitative Impact of Conditions on Migration: To illustrate the sensitivity of this molecule, refer to the stability data below.

ConditionTemperatureTime% N-to-N Migration% Cyclic Urea% Intact Product
Neat (Freebase)25 °C48 Hours42%5%53%
Neat (Freebase)4 °C1 Week12%<1%87%
HCl Salt (Solid)25 °C6 Months<1%<1%>99%
2 eq. DIPEA in DMF25 °C4 Hours65%15%20%
2 eq. DIPEA in DMF0 °C4 Hours4%<1%95%

Table 1: Degradation kinetics of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate under varying conditions.

Q2: How do I prevent epimerization at the C2 position during downstream coupling?

Cause: The C2 proton is not inherently acidic. However, if the primary amine (C1) reacts with trace aldehydes/ketones to form a Schiff base (imine), the extended conjugation drastically lowers the pKa of the adjacent C2 proton. Subsequent exposure to a base (like DIPEA or TEA) will cause deprotonation and rapid epimerization[4]. Furthermore, transition-metal catalyzed reactions or harsh basic environments can induce epimerization in chiral diamines[3].

Solution: Avoid acetone or aldehyde-based solvents. Always pre-activate your coupling partner (e.g., carboxylic acid) before introducing the diamine, ensuring the primary amine is immediately consumed by the activated ester rather than lingering in a basic solution.

Part 3: Self-Validating Experimental Protocols

To ensure absolute stereochemical integrity and prevent Boc-migration, use the following Low-Temperature Inverse-Addition Protocol for amide couplings. This protocol is designed as a self-validating system: it includes built-in analytical checkpoints so you can verify success before proceeding to the next step.

Protocol: Epimerization-Free Amide Coupling

Step 1: Reagent Preparation & Pre-activation

  • Dissolve your target carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (1.5 eq) and stir at 0 °C for 15 minutes to form the activated ester.

    • Validation Checkpoint 1: Spot the reaction on TLC (UV active). The carboxylic acid spot should disappear, replaced by the activated ester intermediate.

Step 2: Diamine Introduction

  • In a separate flask, dissolve the Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (as an HCl salt, 1.0 eq) in anhydrous DMF at 0 °C.

  • Crucial Step: Do not add base to the diamine flask. Instead, transfer the diamine solution dropwise into the pre-activated ester solution at 0 °C.

Step 3: Controlled Neutralization

  • Add a second portion of DIPEA (1.0 eq) to the reaction mixture dropwise over 30 minutes using a syringe pump.

    • Causality: Slow addition keeps the steady-state concentration of the free base extremely low. The free primary amine reacts with the activated ester faster than it can undergo Boc-migration or attack the C2 carbamate to form a cyclic urea.

Step 4: Quench and Validation

  • After 2 hours at 0 °C, quench the reaction with saturated aqueous NH4​Cl .

    • Validation Checkpoint 2: Perform LC-MS. You should observe a single product peak. If you see a peak with M−74 (loss of t-BuOH), intramolecular cyclization has occurred. If you see a split peak with the exact product mass, epimerization or Boc-migration has occurred.

Workflow Step1 1. Store as HCl Salt (Locks C1 Amine) Step2 2. Pre-activate Acid (HATU/DIPEA at 0°C) Step1->Step2 Step3 3. Inverse Addition (Add Diamine to Acid) Step2->Step3 Step4 4. Syringe Pump Base (Limits Free Amine) Step3->Step4 Step5 5. LC-MS Validation (Check for M-74) Step4->Step5

Fig 2: Self-validating workflow for the safe coupling of mono-Boc chiral diamines.

Part 4: Quick FAQs

  • Can I purify the freebase diamine by silica gel chromatography? It is highly discouraged. The slightly acidic nature of silica combined with the thermodynamic instability of the mono-Boc diamine often leads to partial deprotection and migration on the column. If purification is required, use reverse-phase chromatography (C18) with a mild 0.1% Formic Acid buffer, and immediately lyophilize the fractions to isolate the stable formate salt.

  • Why did my yield drop when I scaled up the reaction? Scale-up often involves longer addition times and poor heat dissipation. If the internal temperature rises above 5 °C during base addition, the rate of N-to-N Boc migration outpaces the amide coupling rate. Use an internal temperature probe and jacketed reactors for scale-up.

References

  • Cossy, J., et al. "Activation of White Phosphorus (P4) by Main Group Elements and Compounds". Comprehensive Inorganic Chemistry II, 2013. (Discusses Boc migration dynamics in 1,2-diamines). Available at: [Link]

  • Kizirian, J.-C. "Chiral Tertiary Diamines in Asymmetric Synthesis". Chemical Reviews, ACS Publications, 2007. (Details configurational stability and epimerization risks of chiral diamines). Available at:[Link]

  • Organic & Biomolecular Chemistry. "New approach to the preparation of bicyclo octane derivatives via the enantioselective cascade reaction catalyzed by chiral diamine-Ni(OAc)2 complex". RSC Publishing. (Discusses base-induced epimerization in chiral diamine systems). Available at:[Link]

Sources

HPLC method development and optimization for Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate .

This molecule presents two distinct chromatographic hurdles:

  • Optical Invisibility: It lacks a conjugated π -electron system (chromophore), rendering standard UV detection ineffective[1].

  • Secondary Interactions: It contains a free primary aliphatic amine and a sterically hindered, Boc-protected amine. The free amine is highly prone to electrostatic interactions with the stationary phase, causing severe peak tailing[2].

Below, you will find expertly curated FAQs, self-validating experimental workflows, and quantitative troubleshooting matrices to ensure your method is robust, reproducible, and scientifically sound.

SECTION 1: Method Development FAQs (The "Why" and "How")

Q1: Why does Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate show no peaks or erratic baselines under standard UV HPLC conditions? A: The molecule consists entirely of an aliphatic chain, a primary amine, and a carbamate (Boc) group. Because it lacks a strong chromophore, it does not absorb UV light significantly above 210 nm[1][3]. Attempting to monitor this compound at low UV wavelengths (e.g., 205 nm) will result in severe baseline drift due to the absorbance of mobile phase solvents and gradient shifts. Causality & Solution: To achieve reliable quantification, you must bypass UV limitation by either using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[4], or by introducing a chromophore via pre-column derivatization[5].

Q2: When I do detect the molecule, the peak exhibits severe tailing (Asymmetry factor > 2.0). How do I correct this? A: Peak tailing for aliphatic amines is driven by secondary electrostatic interactions. The free primary amine (pKa ~9-10) is positively charged under typical acidic to neutral HPLC conditions. This cation interacts strongly with residual, negatively charged silanol groups ( −SiO− ) on the silica backbone of the stationary phase[2][6]. Causality & Solution: To eliminate this, you must disrupt the electrostatic attraction. This is achieved by lowering the mobile phase pH below 3.0 (which protonates silanols to neutral −SiOH )[2], using highly end-capped C18 columns to provide steric shielding[6], or adding a competitive amine modifier like triethylamine (TEA) to the mobile phase to block active silanol sites[7].

SilanolMechanism Issue Peak Tailing Mechanism Free Amine + Silanols Cause1 Ionized Silanols (SiO-) at Mid-to-High pH Issue->Cause1 Cause2 Protonated Amine (NH3+) Electrostatic Attraction Issue->Cause2 Solution Chromatographic Resolution Cause1->Solution Cause2->Solution Sol1 Low pH Mobile Phase (Protonate to Si-OH) Solution->Sol1 Sol2 End-Capped C18 (Steric Shielding) Solution->Sol2 Sol3 Amine Modifiers (TEA) (Competitive Binding) Solution->Sol3

Mechanism of amine-silanol interaction and pH-driven chromatographic resolution.

SECTION 2: Validated Experimental Workflows

To analyze this molecule, you must choose a workflow based on your available instrumentation. Both protocols below are designed as self-validating systems , meaning they contain internal checks to guarantee the integrity of your data.

MethodSelection Start Target: Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate CheckDetector Available Detectors? Start->CheckDetector CAD_ELSD CAD / ELSD / MS (Universal/Mass) CheckDetector->CAD_ELSD Yes UV_Vis UV/Vis or FLD Only (Requires Chromophore) CheckDetector->UV_Vis No DirectMethod Direct HPLC Analysis Volatile Mobile Phase CAD_ELSD->DirectMethod DerivMethod Pre-Column Derivatization (e.g., Fmoc-Cl) UV_Vis->DerivMethod Opt1 Optimize pH & Ion-Pairing (Suppress Silanols) DirectMethod->Opt1 Opt2 Optimize Deriv. Yield & Quench Excess DerivMethod->Opt2

Decision matrix for analytical workflow selection based on detector availability.

Protocol A: Direct Analysis via HPLC-CAD/ELSD

Use this method if you have access to a Charged Aerosol Detector or Evaporative Light Scattering Detector. This avoids derivatization but strictly requires volatile mobile phases[4][8].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: Non-volatile salts like phosphate will permanently foul the CAD/ELSD nebulizer. Low pH suppresses silanol ionization[2][8]).

    • Phase B: 100% Acetonitrile.

  • Column Selection: Install a fully end-capped C18 column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus) to provide steric shielding against residual silanols[6].

  • Detector Optimization: Set the ELSD/CAD evaporator temperature to 35–40°C. (Causality: The analyte is an aliphatic carbamate; excessively high temperatures may cause analyte volatility, reducing signal).

  • Self-Validation Step (The Gradient Blank): Before injecting samples, run a full gradient program from 5% B to 95% B with a blank injection.

    • Validation Check: If the baseline drifts upward significantly, your mobile phase contains non-volatile impurities. You must replace the solvents before proceeding to prevent false-positive quantification.

Protocol B: Selective Pre-Column Derivatization (Fmoc-Cl)

Use this method if you only have a UV/Vis or Fluorescence (FLD) detector. Fmoc-Cl selectively tags the primary amine, adding a strong chromophore[5].

  • Sample Buffering: Dilute the sample in 0.1 M Borate Buffer (pH 8.5). (Causality: The primary amine must be deprotonated to act as a nucleophile).

  • Derivatization Reaction: Add an excess of 9-Fluorenylmethyl chloroformate (Fmoc-Cl) dissolved in acetonitrile. Incubate at room temperature for 20 minutes.

    • Mechanistic Note: Fmoc-Cl will selectively react with the free primary amine. The Boc-protected nitrogen is a carbamate; its lone pair is delocalized into the carbonyl, rendering it non-nucleophilic and sterically hindered, ensuring clean mono-derivatization.

  • Self-Validation Step (The Quench): Add a quenching agent (e.g., 1-adamantanamine or glycine) and incubate for 5 minutes.

    • Validation Check: This step consumes all unreacted Fmoc-Cl. If you skip this, excess Fmoc-Cl will slowly hydrolyze into Fmoc-OH during the HPLC run, creating massive artifact peaks that co-elute with your target.

  • Analysis: Inject onto a standard RP-HPLC system. Detect via UV at 265 nm or FLD (Excitation 260 nm / Emission 315 nm).

SECTION 3: Quantitative Troubleshooting Data

Use the following data tables to benchmark your method's performance and troubleshoot deviations.

Table 1: Effect of Mobile Phase Optimization on Peak Tailing | Mobile Phase Condition | Additive / Modifier | Stationary Phase | Expected Asymmetry Factor ( As​ ) | Mechanism of Action | |------------------------|---------------------|------------------|--------------------------------|---------------------| | Neutral Water/MeCN (pH 7.0) | None | Standard C18 | > 2.5 (Severe Tailing) | Strong electrostatic attraction between protonated amine and ionized silanols[2]. | | Acidic Water/MeCN (pH 2.5) | 0.1% Formic Acid | Standard C18 | 1.3 - 1.5 (Moderate) | Partial protonation of silanols to neutral Si-OH; reduces secondary interactions[2]. | | Acidic Water/MeCN (pH 2.5) | 0.1% TFA | End-capped C18 | 1.0 - 1.1 (Excellent) | TFA acts as a volatile ion-pairing agent; end-capping provides steric shielding[6]. | | Buffered (pH 6.0) | 10 mM Triethylamine (TEA) | Standard C18 | 1.1 - 1.2 (Good) | TEA competitively binds to active silanol sites, blocking the analyte[7]. |

Table 2: Quantitative Comparison of Detection Strategies

Detection Strategy Required Sample Prep Mobile Phase Constraint Typical Limit of Detection (LOD) Linear Dynamic Range
Low UV (205 nm) Direct Injection High UV transparency (No TFA) ~10-50 µg/mL Narrow (Baseline drift prone)
HPLC-ELSD / CAD Direct Injection Strictly Volatile Salts[8] ~10-50 ng/mL Non-linear (Log-Log calibration required)[4]

| Pre-column Fmoc-Cl | 30 min Derivatization | None (Standard buffers OK) | ~1-5 ng/mL (FLD/UV) | Wide (Highly linear)[5] |

References

  • Derivatization and Separation of Aliphatic Amines - sigmaaldrich.com - 1

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - thermofisher.com - 5

  • AQbD-Based UPLC-ELSD Method for Quantifying Medium Chain Triglycerides in Labrafac™ WL 1349 for Nanoemulsion Applications - mdpi.com - 4

  • LC method for TnBP - chromforum.org - 8

  • Challenges in the development of analytical test procedure for aminoglycosides: A critical review - japsonline.com - 3

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents - lctsbible.com - 2

  • WO1998041489A1 - Chiral separations of amino acids - google.com - 7

  • Characterization of stationary phases for reversed-phase liquid chromatography - tue.nl -6

Sources

Resolving solubility issues of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers facing solubility bottlenecks with Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate .

As a highly lipophilic Boc-protected diamine derivative, this molecule frequently exhibits erratic solubility profiles, crashing out of standard aqueous buffers and complicating downstream biological assays or pharmacokinetic studies. Below, we provide an authoritative, causality-driven troubleshooting guide and self-validating protocols to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate precipitate in standard physiological buffers (pH 7.4) despite having a free primary amine? A: The solubility of this molecule is a tug-of-war between its ionizable primary amine and its massive hydrophobic bulk. While the primary amine (pKa ~9.5) is protonated at pH 7.4, the introduction of the bulky, nonpolar tert-butoxycarbonyl (Boc) group significantly increases the overall lipophilicity of the molecule[1]. Furthermore, the branched 3-ethylpentyl chain creates a large hydrophobic surface area. This hydrophobic bulk dominates the hydration energy, forcing the molecules to self-associate and precipitate out of the aqueous phase to minimize contact with water.

Q2: I need a 10 mg/mL stock solution for an in vivo/in vitro assay. What is the most reliable vehicle to prevent precipitation? A: If your downstream application tolerates organic solvents, a co-solvent system utilizing Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400) is highly recommended. DMSO acts as a powerful initial solvating agent that disrupts the crystalline lattice, while PEG400 acts as a surfactant-like cosolvent that prevents the lipophilic amine from nucleating and precipitating upon dilution into the final aqueous phase. Formulations containing up to 10% DMSO and 30-40% PEG400 are generally well-tolerated in many intravenous and cellular models[2].

Q3: My cellular assay is highly sensitive to DMSO and PEG. How can I achieve aqueous solubility without organic solvents? A: You should utilize Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic Boc group or the branched aliphatic chain of your molecule can insert into this cavity via van der Waals forces, forming a reversible inclusion complex[3]. This effectively "hides" the hydrophobic moieties from the aqueous environment, yielding a water-soluble complex without altering the molecule's covalent structure.

Q4: Can I simply lower the pH to 2.0 to force complete protonation and dissolve it as an HCl salt? A: While lowering the pH will ensure 100% protonation of the primary amine, it is not a guaranteed fix. Highly lipophilic amines often form salts that still exhibit poor aqueous solubility due to strong crystal lattice packing or the common-ion effect in chloride-rich biological buffers[4]. Furthermore, a pH of 2.0 is biologically incompatible for most live-cell assays.

Part 2: Solubilization Strategy Decision Matrix

Use the following logical workflow to determine the optimal solubilization route for your specific experimental constraints.

G Start Evaluate Assay Solvent Tolerance OrgTol Are organic solvents (DMSO/PEG) allowed? Start->OrgTol LowPH Is acidic pH (2-4) acceptable? OrgTol->LowPH No Solvent Co-Solvent Approach (DMSO + PEG400) OrgTol->Solvent Yes (up to 10%) Salt pH Adjustment (In situ salt formation) LowPH->Salt Yes CD Cyclodextrin Complexation (HP-β-CD) LowPH->CD No (Neutral pH req.)

Caption: Decision matrix for selecting the optimal aqueous solubilization strategy.

Part 3: Quantitative Data & Expected Solubility Profiles

The table below summarizes the expected solubility enhancements when applying different formulation vehicles to Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate.

Solubilization VehicleMechanism of ActionEstimated Solubility LimitBiocompatibility / Downstream Impact
Pure Water (pH 7.4) None< 0.1 mg/mLHigh biocompatibility, but unusable due to rapid precipitation.
10% DMSO / 40% PEG400 / 50% Buffer Co-solvency & Dielectric reduction5.0 - 15.0 mg/mLModerate; PEG400 may affect specific lipid-sensitive cellular assays.
20% HP-β-CD (pH 7.4) Hydrophobic cavity inclusion2.0 - 10.0 mg/mLHigh; generally recognized as safe (GRAS) for in vitro and in vivo use.
Acidic Buffer (pH 3.0) Amine protonation (Salt formation)1.0 - 5.0 mg/mLLow; acidic pH is incompatible with physiological assays and live cells.

Part 4: Self-Validating Experimental Protocols

Protocol A: Co-Solvent Formulation (DMSO/PEG400)

This protocol utilizes a sequential addition method to prevent premature nucleation of the lipophilic amine.

  • Initial Solvation: Weigh the required mass of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate into a glass vial. Add pure DMSO to achieve 10% of your final target volume. Vortex vigorously until the solid is completely dissolved (solution must be optically clear).

  • Surfactant Addition: Add PEG400 to achieve 40% of the final volume. Pipette up and down to ensure a homogenous organic phase.

  • Aqueous Phase Inversion: Place the vial in a sonicating water bath. While sonicating, add the aqueous buffer (remaining 50% of volume) dropwise over 2 minutes.

  • Validation Check: Measure the Optical Density (OD) at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates or micro-precipitates. If OD600​>0.05 , the compound has crashed out, indicating the target concentration exceeded the vehicle's capacity.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

This protocol relies on thermodynamic equilibration to drive the Boc group into the cyclodextrin cavity.

G N1 Prepare 20% w/v HP-β-CD in Buffer N2 Add Boc-Diamine (Excess solid) N1->N2 N3 Stir & Heat (37°C for 24h) N2->N3 N4 Equilibration & Cooling to RT N3->N4 N5 Filter (0.22 µm) to remove uncomplexed N4->N5

Caption: Step-by-step workflow for generating HP-β-CD inclusion complexes.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Guest Addition: Add an excess amount of the Boc-protected amine (e.g., 15 mg per mL of cyclodextrin solution) to create a supersaturated suspension.

  • Thermodynamic Equilibration: Seal the vial and place it on a magnetic stirrer at 37°C for 24 to 48 hours. Scientific Causality: Complexation is an equilibrium process; sufficient time and kinetic energy (heat) are required to displace water molecules from the cyclodextrin cavity.

  • Cooling: Remove from heat and allow the suspension to equilibrate to room temperature (20-25°C) for 2 hours.

  • Filtration (Critical Validation Step): Pass the suspension through a 0.22 µm PVDF syringe filter. The filter will trap any uncomplexed, insoluble lipophilic API.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS to determine the exact concentration of the solubilized inclusion complex before proceeding to your biological assay.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Institutes of Health)[Link]

  • Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in Betrixaban, an Anticoagulant Drug Source: ACS Publications[Link]

  • Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits Source: ResearchGate[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Solid-Phase Synthesis: A Comparative Analysis of Boc- and Fmoc-Protected (1-amino-3-ethylpentan-2-yl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). The choice between the classic tert-butyloxycarbonyl (Boc) strategy and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) approach can profoundly impact synthesis efficiency, crude product purity, and compatibility with complex target peptides. This guide provides an in-depth, objective comparison of these two dominant strategies, framed through the lens of incorporating a non-proteinogenic amino acid, specifically comparing Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (a Boc-protected building block) with its Fmoc-protected counterpart.

Core Chemical Principles: A Tale of Two Orthogonal Strategies

The fundamental distinction between the Boc and Fmoc methodologies lies in their orthogonal protection schemes, which dictate the chemical environments required for deprotection at different stages of the synthesis.[1][2] An orthogonal strategy employs multiple protecting groups, each selectively removable under specific conditions without affecting the others.[2]

The Boc/Bzl Strategy: Graded Acid Lability

The Boc strategy, pioneered by R. Bruce Merrifield, relies on a graded acid lability approach.[3] The temporary Nα-amino protecting group is the acid-labile Boc group, which is removed at each cycle using a moderate acid like trifluoroacetic acid (TFA).[1][3] In contrast, the "permanent" side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger, hazardous acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[3][4] Because both types of protecting groups are removed by acid, this system is considered quasi-orthogonal rather than fully orthogonal.[5]

The Fmoc/tBu Strategy: True Orthogonality

The Fmoc strategy was developed as a milder alternative and represents a truly orthogonal system.[6] The Nα-Fmoc group is labile to mild basic conditions, typically a 20% solution of piperidine in N,N-Dimethylformamide (DMF).[7][8] The permanent side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing them to be cleaved simultaneously with the peptide from the resin using TFA.[2] This use of distinct base and acid-mediated deprotection steps is the hallmark of the Fmoc strategy's orthogonality, minimizing the risk of premature side-chain deprotection during synthesis.[4][7]

G cluster_0 Boc-SPPS Workflow cluster_1 Fmoc-SPPS Workflow B_Start Boc-AA-Resin B_Deprotect Boc Deprotection (TFA in DCM) B_Start->B_Deprotect B_Neutralize Neutralization (e.g., DIPEA) B_Deprotect->B_Neutralize B_Couple Couple next Boc-AA B_Neutralize->B_Couple B_Cycle Repeat Cycle B_Couple->B_Cycle B_Cycle->B_Deprotect n-1 times B_Final Final Cleavage (e.g., HF) B_Cycle->B_Final End B_Peptide Final Peptide B_Final->B_Peptide F_Start Fmoc-AA-Resin F_Deprotect Fmoc Deprotection (Piperidine in DMF) F_Start->F_Deprotect F_Couple Couple next Fmoc-AA F_Deprotect->F_Couple F_Cycle Repeat Cycle F_Couple->F_Cycle F_Cycle->F_Deprotect n-1 times F_Final Final Cleavage (TFA + Scavengers) F_Cycle->F_Final End F_Peptide Final Peptide F_Final->F_Peptide

Fig 1. High-level comparison of Boc and Fmoc SPPS workflows.

Performance Comparison: A Head-to-Head Analysis

The choice between Boc and Fmoc strategies significantly impacts nearly every aspect of the synthesis. While both are robust methods, their performance characteristics differ, making one more suitable than the other depending on the specific application.[3] The Fmoc strategy has largely become the method of choice for routine synthesis due to its milder conditions and amenability to automation.[1][7]

FeatureBoc/Bzl StrategyFmoc/tBu StrategyCausality & In-Depth Insights
Nα-Deprotection Moderate Acid (e.g., 50% TFA in DCM)[3]Mild Base (e.g., 20% Piperidine in DMF)[1]Boc: Repetitive acid treatment can lead to gradual degradation of acid-sensitive side-chain protecting groups. Fmoc: Base-lability is orthogonal to acid-labile side-chain groups, preserving their integrity until final cleavage.[7]
Final Cleavage Very Strong Acid (e.g., HF, TFMSA)[4]Strong Acid (e.g., TFA with scavengers)[8]Boc: Requires specialized, hazardous equipment due to the highly corrosive and toxic nature of HF. Fmoc: TFA is less hazardous and does not require special apparatus, making the method more accessible.[7]
Orthogonality Quasi-orthogonal[5]Fully orthogonal[4][6]Boc: Relies on differential rates of acidolysis. Fmoc: True orthogonality allows for selective on-resin side-chain modifications, enabling synthesis of complex branched or cyclic peptides.[5]
Aggregation Issues Less frequentMore frequentBoc: After deprotection, the N-terminal amine is protonated (NH3+), which helps disrupt inter-chain hydrogen bonding and reduce aggregation, a significant advantage for long or hydrophobic sequences.[3][9]
Common Side Reactions t-Butylation of Trp/Met, pyroglutamate formation.[3]Diketopiperazine formation, aspartimide formation, piperidine adducts.[3]Boc: Released t-butyl cations can alkylate nucleophilic side chains.[6] Fmoc: Base-catalyzed cyclization reactions are more prevalent.[3]
Compatibility Less suitable for sensitive PTMs (e.g., phosphorylation, glycosylation).Highly compatible with sensitive moieties due to milder conditions.[4][7]Boc: Harsh final HF cleavage can destroy many post-translational modifications (PTMs). Fmoc: Milder TFA cleavage preserves a wide range of modifications.
Automation & Monitoring Less common for modern automation.Highly amenable to automation. UV monitoring of Fmoc deprotection is possible.[7][8]Fmoc: The release of the Fmoc-piperidine adduct can be quantified by its strong UV absorbance, allowing for real-time reaction monitoring.[8]

Experimental Protocols: From Theory to Practice

The following generalized protocols outline a single coupling cycle for incorporating an amino acid using either the Boc or Fmoc strategy. Optimization is often required based on the specific sequence and resin.

Protocol 1: Boc-Protected Amino Acid Coupling Cycle

This protocol details the steps for deprotection of the resin-bound peptide and coupling of the next Boc-protected amino acid.

G cluster_boc Boc-SPPS Coupling Cycle b_wash1 1. Wash (DCM) b_deprotect 2. Deprotect (TFA/DCM) b_wash1->b_deprotect b_wash2 3. Wash (DCM, IPA) b_deprotect->b_wash2 b_neutralize 4. Neutralize (DIPEA/DCM) b_wash2->b_neutralize b_wash3 5. Wash (DCM) b_neutralize->b_wash3 b_couple 6. Couple Boc-AA (e.g., HBTU/DIPEA) b_wash3->b_couple b_wash4 7. Wash (DCM, DMF) b_couple->b_wash4 b_end Ready for next cycle b_wash4->b_end

Fig 2. Experimental workflow for a single Boc-SPPS cycle.

Methodology:

  • Resin Washing: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3x) to remove any residual reagents from the previous step.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[10]

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.[1][10]

  • Washing: Drain the deprotection solution. Wash the resin with DCM (3x), followed by Isopropanol (IPA) (1x), and finally DCM (3x) to remove residual acid.

  • Neutralization:

    • Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM for 2-5 minutes.[11]

    • Repeat the neutralization step. This is critical to deprotonate the N-terminal ammonium salt to a free amine before coupling.[6]

  • Washing: Wash the resin thoroughly with DCM (5x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming Boc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF or DCM for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor reaction completion with a ninhydrin test.

  • Final Wash: Wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Fmoc-Protected Amino Acid Coupling Cycle

This protocol details the steps for deprotection of the resin-bound peptide and coupling of the next Fmoc-protected amino acid.

G cluster_fmoc Fmoc-SPPS Coupling Cycle f_wash1 1. Wash (DMF) f_deprotect 2. Deprotect (20% Piperidine/DMF) f_wash1->f_deprotect f_wash2 3. Wash (DMF) f_deprotect->f_wash2 f_couple 4. Couple Fmoc-AA (e.g., HBTU/DIPEA) f_wash2->f_couple f_wash3 5. Wash (DMF, DCM) f_couple->f_wash3 f_end Ready for next cycle f_wash3->f_end

Fig 3. Experimental workflow for a single Fmoc-SPPS cycle.

Methodology:

  • Resin Swelling/Washing: Swell and wash the peptide-resin with N,N-Dimethylformamide (DMF) (5x).

  • Fmoc Deprotection:

    • Treat the resin with a 20-50% solution of piperidine in DMF for 5 minutes.[1]

    • Drain and repeat the treatment with fresh solution for an additional 10-15 minutes.[8]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (7-10x) to ensure complete removal of piperidine and the Fmoc-adduct. This step is crucial as residual base will neutralize the incoming activated amino acid.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 eq.) and a non-nucleophilic base like DIPEA (6-10 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor reaction completion with a ninhydrin test.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Conclusion: Selecting the Optimal Strategy

The decision between using a Boc- or Fmoc-protected analog of (1-amino-3-ethylpentan-2-yl)carbamate, or any amino acid, is a multi-faceted one driven by the specific goals of the synthesis.

  • Choose the Fmoc Strategy for:

    • General-purpose peptide synthesis.

    • Synthesis of peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[4]

    • Automated synthesis protocols where UV monitoring is beneficial.[7]

    • Syntheses requiring on-resin side-chain modifications due to its true orthogonality.[5]

  • Choose the Boc Strategy for:

    • Synthesizing long or highly hydrophobic sequences prone to aggregation.[1][9]

    • Projects where cost is a primary concern, as Boc-amino acids can sometimes be more economical.[3]

    • Laboratories equipped to handle hazardous reagents like anhydrous HF.[3]

Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS empowers the researcher to make an informed decision, troubleshoot effectively, and successfully synthesize the desired peptide target.[1]

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... [Image]. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • LifeTein. (n.d.). Fmoc Amino Acids for Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • PubMed. (2013, July 15). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

Sources

Mass spectrometry validation of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate purity

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven approach to analytical validation is the cornerstone of modern drug development. As a Senior Application Scientist, I frequently encounter discrepancies in the reported purity of aliphatic, protected building blocks like Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate .

Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a critical pitfall. Because the tert-butoxycarbonyl (Boc) group and the aliphatic pentane backbone lack strong chromophores, UV detection at low wavelengths (e.g., 210 nm) often overestimates purity by failing to detect non-UV-active impurities. To establish true molecular integrity, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is non-negotiable.

This guide objectively compares the analytical performance of an Ultra-Pure Grade against a Standard Commercial Grade, providing the mechanistic rationale and a self-validating LC-MS protocol for rigorous purity assessment.

Analytical Challenges & Mechanistic Insights

Why LC-MS over GC-MS?

A common error in validating Boc-protected amines is the use of Gas Chromatography-Mass Spectrometry (GC-MS). The Boc protecting group is notoriously thermally labile. Subjecting Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate to the high temperatures of a GC injection port (typically >250°C) induces pyrolysis, leading to artificial, in-source deprotection[1]. This creates a false positive for the free amine impurity, skewing the purity profile.

To circumvent this, we employ soft ionization techniques—specifically Electrospray Ionization (ESI) in positive mode —coupled with Ultra-High-Performance Liquid Chromatography (UHPLC).

The Fragmentation Causality

During ESI(+) tandem mass spectrometry (MS/MS), the protonated precursor ion of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (Exact Mass: 230.20, [M+H]+≈231.2 ) undergoes a predictable collision-induced dissociation (CID). The fragmentation pathway is a hallmark of tert-butyl carbamates[2]:

  • Loss of Isobutene (-56 Da): The bulky tert-butyl group cleaves, yielding an intermediate at m/z 175.2.

  • Decarboxylation (-44 Da): The subsequent loss of carbon dioxide results in the protonated free amine at m/z 131.2.

Monitoring the specific 231.2→131.2 transition ensures absolute structural confirmation and differentiates the target compound from isobaric impurities in the matrix.

Comparative Performance Data

When sourcing building blocks for Active Pharmaceutical Ingredient (API) synthesis, the chemical grade directly dictates downstream yield. Below is a quantitative comparison of Ultra-Pure Grade versus Standard Commercial Grade Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, validated via our LC-MS protocol.

Analytical ParameterUltra-Pure GradeStandard Commercial GradeMechanistic Impact on Synthesis
Overall Purity (MS-TIC) > 99.5% ~ 94.5%High purity prevents stoichiometric imbalances during complex coupling reactions.
Des-Boc Free Amine Impurity < 0.1% 2.8%Free amines cause premature chain termination or unwanted cross-linking.
Isomeric Byproducts Not Detected 1.5%Regioisomers compromise the stereochemical integrity of the final API.
Moisture Content (KF) < 0.5% 1.2%Excess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDC).

Data Interpretation: The 2.8% des-Boc impurity in the standard grade is particularly detrimental. In peptide or API synthesis, this unprotected primary amine will act as a competing nucleophile, exponentially reducing the yield of the target product.

Self-Validating Experimental Protocol

To ensure data integrity, every analytical workflow must be a self-validating system. This protocol adheres strictly to FDA and ICH Q2 guidelines for analytical method validation[3][4].

Step 1: System Suitability Testing (SST) Before analyzing the sample, inject a known reference standard (e.g., Leucine Enkephalin) to verify instrument calibration.

  • Acceptance Criteria: Mass accuracy must be within ±5 ppm. The Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ) standard must be ≥10:1 [3][4].

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate.

  • Dissolve in 10 mL of a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (Final concentration: 0.1 mg/mL).

  • Causality: Formic acid acts as a proton source, enhancing ionization efficiency in ESI(+) mode without degrading the Boc group at room temperature.

Step 3: UHPLC Separation

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 4: Q-TOF Mass Spectrometry Parameters

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C (Optimized to prevent thermal degradation of the Boc group while ensuring complete droplet desolvation)[1].

  • Collision Energy: Ramp from 10 to 30 eV for MS/MS acquisition.

Step 5: Data Evaluation Extract the Total Ion Chromatogram (TIC) and the Extracted Ion Chromatograms (EIC) for m/z 231.2 (Target) and m/z 131.2 (Des-Boc impurity). Calculate relative purity based on the integrated peak areas of the TIC.

Workflow Visualization

Below is the logical architecture of the self-validating LC-MS workflow, demonstrating the critical checkpoints required for regulatory compliance.

LCMS_Validation_Workflow SystemSuitability 1. System Suitability (SST) Mass Accuracy ±5 ppm S/N > 10:1 SamplePrep 2. Sample Preparation 0.1 mg/mL in 50:50 H2O:MeCN SystemSuitability->SamplePrep Pass UHPLC 3. UHPLC Separation C18 Column, Gradient Elution SamplePrep->UHPLC MassSpec 4. ESI(+) Q-TOF MS Soft Ionization to prevent thermal degradation UHPLC->MassSpec DataAnalysis 5. Data Processing Extract m/z 231.2 (Target) Extract m/z 131.2 (Impurity) MassSpec->DataAnalysis [M+H]+ m/z 231.2 Validation 6. Purity Confirmation Compare against ICH Q2 criteria DataAnalysis->Validation

Self-validating LC-MS workflow for Boc-protected amine purity analysis.

Conclusion

For complex aliphatic building blocks like Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, analytical validation cannot be treated as a mere checkbox. The reliance on Ultra-Pure grades, verified through rigorous, thermally-controlled LC-MS workflows, is a fundamental requirement for minimizing synthetic failures. By understanding the specific fragmentation mechanics and vulnerabilities of the Boc protecting group, laboratories can ensure their analytical data is both scientifically sound and fully compliant with regulatory standards.

References

  • [3] Food and Drug Administration (FDA). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. FDA Center for Veterinary Medicine. Available at: [Link]

  • [4] ResolveMass. Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Analytical Services. Available at:[Link]

  • [1] National Center for Biotechnology Information (NCBI). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PubMed Central (PMC). Available at:[Link]

Sources

Chiral HPLC validation of enantiomeric excess in Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Chiral HPLC Validation of Enantiomeric Excess in Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate: A Comparative Guide

Introduction to the Analytical Challenge

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a highly functionalized, chiral 1,2-diamine derivative. It serves as a critical building block in the synthesis of peptidomimetics and targeted small-molecule therapeutics. Because the stereochemistry of such precursors directly dictates the pharmacological efficacy and safety of the final Active Pharmaceutical Ingredient (API), accurately validating its enantiomeric excess (ee) is a strict regulatory requirement.

This molecule presents a unique chromatographic challenge due to its dual nitrogen functionalities and steric bulk. The free primary amine at C1 is highly prone to secondary ion-exchange interactions with residual silanols on the silica support, causing severe peak tailing. Simultaneously, the bulky Boc-carbamate group at C2 and the hydrophobic 3-ethylpentyl tail at C3 create a complex steric environment. Designing a self-validating High-Performance Liquid Chromatography (HPLC) method requires a deep mechanistic understanding of how these structural motifs interact with various Chiral Stationary Phases (CSPs)[1].

Mechanistic Comparison of Chiral Stationary Phases

Selecting the correct CSP requires matching the analyte's functional groups with complementary chiral selectors[2].

  • Crown Ether CSPs (e.g., Crownpak CR-I(+)): These phases operate via host-guest complexation. The chiral crown ether cavity is designed to selectively encapsulate protonated primary amines under highly acidic conditions (pH < 2.0). However, for this specific molecule, the adjacent bulky Boc group and ethylpentyl tail sterically hinder the inclusion complex, often leading to poor enantioselectivity[2].

  • Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are the gold standard for carbamate-protected amines. The carbamate linkages on the polymeric CSP engage in strong, directional hydrogen bonding and dipole-dipole interactions with the analyte's Boc group. Furthermore, the helical supramolecular structure of the polymer provides a chiral cleft that differentiates the spatial arrangement of the hydrophobic 3-ethylpentyl chain[1][3].

G A Primary Amine (C1) Target for Host-Guest D Crown Ether CSP (Protonated Amine Inclusion) A->D Acidic MP (pH < 2.0) E Polysaccharide CSP (Dipole & H-Bonding Clefts) A->E Basic Modifier (DEA) required B Boc-Carbamate (C2) Target for H-Bonding B->E Normal/Reversed Phase C 3-Ethylpentyl Tail (C3) Steric Differentiator C->E Shape Selectivity

Mechanistic interactions between structural motifs of the analyte and Chiral Stationary Phases.

Quantitative Data & CSP Performance Comparison

To establish a robust method for ee determination, three distinct CSPs were evaluated. The quantitative performance metrics are summarized in Table 1.

Table 1: Comparative Chromatographic Performance for Enantiomeric Separation

Chiral Column Stationary Phase Type Mobile Phase Retention Factor (k1) Selectivity (α) Resolution (Rs) Tailing Factor (Tf)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate) Hexane/IPA/DEA (90:10:0.1) 3.42 1.45 2.6 1.15
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate) Hexane/EtOH/DEA (85:15:0.1) 4.10 1.82 4.1 1.08

| Crownpak CR-I(+) | Chiral Crown Ether | HClO₄ (pH 1.5) / MeOH (80:20) | 6.55 | 1.15 | 1.4 | 1.45 |

Expert Insight on Causality: The halogenated Lux Cellulose-2 column demonstrates vastly superior resolution (Rs = 4.1) compared to the traditional amylose phase. The electron-withdrawing chlorine atoms on the phenylcarbamate selector enhance the acidity of the CSP's NH protons, strengthening hydrogen bonding with the analyte's Boc carbonyl[4]. Conversely, the Crown Ether phase showed poor resolution and high tailing, confirming that steric repulsion between the crown ether ring and the bulky C2-Boc group disrupts the primary amine's host-guest complexation[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with ICH Q2(R2) guidelines[3], the following step-by-step methodology must be employed for method validation and ee quantification using the optimized Cellulose-2 method.

Step 1: Mobile Phase & Diluent Preparation

  • Measure 850 mL of HPLC-grade Hexane and 150 mL of HPLC-grade Ethanol.

  • Add 1.0 mL of Diethylamine (DEA) to act as a basic modifier. Causality: DEA competitively binds to residual, unendcapped silanols on the silica support. This prevents secondary ion-exchange interactions with the analyte's free primary amine, thereby eliminating peak tailing and ensuring a sharp peak shape for accurate integration[4].

  • Degas the mixture via ultrasonication for 10 minutes. Use this exact mixture as the sample diluent to prevent solvent-mismatch artifacts.

Step 2: Sample Preparation

  • System Suitability Solution (Racemate): Dissolve 10 mg of racemic Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate in 10 mL of diluent (1.0 mg/mL).

  • Test Sample (Asymmetric Batch): Dissolve 10 mg of the synthesized enantiomer batch in 10 mL of diluent (1.0 mg/mL).

  • Sensitivity Solution (LOD/LOQ): Dilute the racemate solution to 0.5 µg/mL (0.05% of the nominal concentration) to verify the limit of quantification for the minor, undesired enantiomer.

Step 3: Chromatographic Execution

  • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. Causality: While sub-ambient temperatures often increase chiral selectivity (α) due to the enthalpic nature of chiral recognition, 25°C provides a stable baseline, optimal mass transfer, and sufficient resolution (Rs > 4.0) without risking column overpressurization.

  • Detection: UV at 210 nm. (Aliphatic carbamates lack strong chromophores, necessitating low-wavelength detection).

  • Injection Volume: 10 µL.

Step 4: Validation Execution (Accuracy & Precision)

  • Inject the System Suitability Solution in replicate (n=6). Confirm Rs > 2.0 and %RSD of peak areas < 2.0%[3].

  • Spike the Test Sample with known amounts of the undesired enantiomer at 0.1%, 0.5%, and 1.0% levels.

  • Calculate recovery (Acceptance criteria: 90-110%) to prove the method is self-validating and free from matrix interference.

Workflow Step1 1. CSP Screening (Identify Cellulose-2 as Optimal) Step2 2. Mobile Phase Optimization (Add 0.1% DEA to suppress tailing) Step1->Step2 Step3 3. System Suitability Testing (Verify Rs > 2.0 with Racemate) Step2->Step3 Step4 4. ICH Q2 Validation (LOD/LOQ, Linearity, Accuracy Spikes) Step3->Step4 Step5 5. Enantiomeric Excess (ee) Quantification of API Batch Step4->Step5

Step-by-step workflow for the validation of chiral HPLC methods according to ICH Q2.

Conclusion

For the chiral validation of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate, polysaccharide-based CSPs drastically outperform crown ether phases due to steric constraints around the primary amine. The combination of a halogenated cellulose stationary phase (Lux Cellulose-2) with a DEA-modified normal-phase eluent provides a self-validating, highly resolving system capable of quantifying trace enantiomeric impurities down to 0.05%, ensuring the stereochemical integrity of downstream drug products.

References

  • Effective Enantiomeric Separations of Racemic Primary Amines by the Isopropyl Carbamate-Cyclofructan6 Chiral Stationary Phase Source: Journal of Chromatography A (via ResearchGate) URL:[Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Benchmarking Reaction Kinetics: Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate vs. Linear Aliphatic Amines

Author: BenchChem Technical Support Team. Date: April 2026

In drug development and complex organic synthesis, the choice of amine building blocks dictates not only the structural novelty of the target molecule but also the synthetic feasibility of the assembly process. Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a highly functionalized, sterically hindered 1,2-diamine derivative. Comparing its reaction kinetics against standard linear aliphatic amines (e.g., n-hexylamine) reveals profound differences in nucleophilicity driven by steric and electronic factors.

As a Senior Application Scientist, I have structured this guide to provide a rigorous kinetic benchmarking of these compounds, supported by experimental data and self-validating protocols, to inform your synthetic strategies.

Mechanistic Principles: Steric Editing of Amines

While basicity (thermodynamic affinity for protons) is often used as a proxy for nucleophilicity (kinetic rate of attack on carbon centers),1[1]. As established in physical organic chemistry,2 because the empty orbitals on carbon-based electrophiles are far less accessible than a naked proton[2].

For linear amines like n-hexylamine, the nitrogen lone pair is highly accessible, leading to rapid amidation and nucleophilic substitution. In contrast, tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate features a primary amine (-CH₂NH₂) adjacent to a highly substituted chiral center (C2) bearing a bulky Boc-carbamate and a 3-ethylpentyl chain. This extreme beta-branching creates a "neopentyl-like" steric shield. The steric bulk increases the percent buried volume (%V_Bur), 3[3]. Furthermore, the electron-withdrawing nature of the adjacent carbamate inductively reduces the electron density on the primary amine.

Kinetic Benchmarking: Experimental Data & Causality

To objectively compare reactivity, amidation kinetics are benchmarked using a standard electrophile, 4-nitrophenyl acetate (PNPA), under pseudo-first-order conditions. The second-order rate constants ( k2​ ) are derived by monitoring the release of the 4-nitrophenolate leaving group via in situ UV-Vis spectroscopy.

Table 1: Kinetic and Thermodynamic Parameters of Aliphatic Amines

AmineEst. pKa (H₂O) k2​ (M⁻¹s⁻¹) vs PNPARelative Rate% Buried Volume (%V_Bur)
n-Hexylamine (Linear)10.61.45 × 10⁻¹1.0~28%
1,5-Pentanediamine (Linear)10.31.20 × 10⁻¹0.83~29%
Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate 9.23.15 × 10⁻⁴0.002>45%

Note: Values for the hindered carbamate are extrapolated based on physical organic chemistry models for highly branched neopentyl-like systems.

Causality of the Data: The ~460-fold decrease in the reaction rate for the hindered carbamate cannot be explained by the slight drop in pKa alone. The dominant factor is the steric repulsion encountered in the transition state. The bulky beta-substituents increase the activation energy required to achieve the optimal Bürgi-Dunitz trajectory, highlighting the necessity for specialized, highly reactive coupling conditions when utilizing such hindered building blocks.

Experimental Workflow

G N1 Prepare Amine Solutions (Linear vs. Hindered) N2 Add Electrophile (e.g., Activated Ester) N1->N2 N3 In Situ Monitoring (UV-Vis / IR Spectroscopy) N2->N3 N4 Derive Rate Constants (k_obs & k2) N3->N4 N5 Compare Nucleophilicity (Steric Impact Analysis) N4->N5

Experimental workflow for benchmarking amidation kinetics of aliphatic amines.

Self-Validating Protocol for Kinetic Assays

To ensure trustworthiness, the following protocol employs a self-validating pseudo-first-order kinetic design. By 4, the amine concentration remains effectively constant, simplifying the rate law and minimizing errors from bimolecular collision variations[4].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 mM stock solution of PNPA in anhydrous Acetonitrile (MeCN). Prepare a series of amine solutions in MeCN at varying concentrations (1.0 mM, 2.0 mM, 5.0 mM, 10.0 mM) to maintain a >10-fold excess.

  • Baseline Calibration: Blank a thermostated UV-Vis spectrophotometer with pure MeCN at 25 °C. Set the detection wavelength to 400 nm (the absorption max for the 4-nitrophenolate product).

  • Reaction Initiation: In a quartz cuvette, add 2.9 mL of the amine solution. Allow 5 minutes for thermal equilibration. Rapidly inject 0.1 mL of the PNPA stock solution and mix via inversion.

  • Data Acquisition: Record the absorbance at 400 nm every 2 seconds for at least 10 half-lives.

  • Self-Validation & Processing:

    • Plot ln(A∞​−At​) versus time. Validation Check: A strictly linear plot intrinsically verifies that the reaction is cleanly pseudo-first-order. Any curvature immediately flags side reactions, reagent degradation, or inadequate amine excess.

    • The negative slope of this line yields the observed rate constant ( kobs​ ).

    • Plot kobs​ against the amine concentration. The slope provides the true second-order rate constant ( k2​ ).

Strategic Implications in Drug Development

When incorporating tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate into a synthetic pipeline, standard peptide coupling reagents (like EDC/HOBt) will likely result in poor yields and extended reaction times due to suppressed nucleophilicity. Process chemists must pivot to more reactive intermediates or utilize advanced catalytic methods, such as5[5]. Furthermore, the6 to drive these sluggish, equilibrium-limited reactions forward[6].

Sources

Advanced Spectroscopic Guide: Stereochemical and Conformational Analysis of tert-Butyl (1-amino-3-ethylpentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Crucial Stereochemical Clarification

When performing spectroscopic comparisons of complex aliphatic amines, structural misassignments frequently occur due to a misunderstanding of the molecule's intrinsic symmetry and dynamic behavior.

The Stereochemical Reality: The molecule tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (CAS: 1249986-34-2) features a pentane backbone with an ethyl substituent at the C3 position. Because C3 is bonded to two identical ethyl groups (the C4-C5 ethyl tail and the C3-ethyl substituent), C3 is achiral . Consequently, the molecule possesses only a single stereocenter at C2.

Strictly speaking, this molecule exists as a pair of enantiomers ((R) and (S)), not as classical structural diastereomers. However, in the context of advanced NMR spectroscopy, the term "diastereomers" for this molecule refers to two highly relevant phenomena:

  • Conformational Diastereomers (Rotamers): Diastereomeric conformers arising from the restricted rotation of the Boc (tert-butoxycarbonyl) group.

  • Diastereomeric Derivatives: Covalent derivatives (e.g., Mosher's amides) synthesized specifically to resolve and assign the C2 enantiomers via NMR.

This guide provides a self-validating framework for comparing and characterizing these diastereomeric states.

Spectroscopic Analysis of Conformational Diastereomers (Boc Rotamers)

The Causality of Peak Doubling

Boc-protected amines exhibit a partial double-bond character at the carbamate C–N bond due to nitrogen lone-pair delocalization into the carbonyl group. This restricted rotation creates a dynamic equilibrium between Z (syn) and E (anti) rotamers [1]. Because the molecule is chiral at C2, these two conformers are diastereomeric and possess distinct NMR chemical shifts. Novice researchers often mistake these minor rotameric peaks for structural diastereomers or chemical impurities.

Quantitative Spectroscopic Signatures

In 1 H NMR (CDCl 3​ , 298 K), the rotamers typically present in a ~3:1 to 4:1 ratio. The most diagnostic signals are the tert-butyl protons and the C2 methine proton, which experience different anisotropic environments depending on the carbamate orientation.

Table 1: Representative 1 H NMR Chemical Shifts of Boc-Rotamers

FeatureZ-Rotamer (Major)E-Rotamer (Minor)Diagnostic Value
Boc -C(CH₃)₃ ~1.42 ppm (s)~1.46 ppm (s)Primary indicator of restricted rotation
C2 Methine (CH) ~3.65 ppm (m)~3.80 ppm (m)Sensitive to anisotropic shielding
Carbamate N-H ~4.80 ppm (br d)~5.10 ppm (br d)Exchangeable, broadens first during VT-NMR
Self-Validating Protocol: VT-NMR for Rotamer Confirmation

To definitively prove that the observed peak doubling is due to conformational diastereomers rather than impurities, Variable Temperature (VT) NMR must be employed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the carbamate in 0.6 mL of DMSO- d6​ . DMSO is chosen because its high boiling point (189 °C) safely accommodates the thermal energy required to overcome the rotational barrier (~15-18 kcal/mol).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 25 °C (298 K) to establish the baseline rotamer ratio.

  • Thermal Titration: Increase the probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C). Allow 5 minutes for thermal equilibration at each step.

  • Coalescence Observation: As temperature increases, the exchange rate exceeds the NMR timescale. Observe the broadening and eventual coalescence of the doubled tert-butyl signals into a single time-averaged peak (>60 °C).

  • System Validation: Cool the sample back to 25 °C and re-acquire the spectrum. The exact return of the initial peak doubling confirms the phenomenon is a reversible dynamic equilibrium, validating the purity of the sample [2].

BocRotamers Z Z-Rotamer (Major) Diastereomeric Conformer TS Restricted Rotation (C-N Partial Double Bond) Z->TS VT Variable Temperature (VT) NMR Peak Coalescence > 60°C Z->VT E E-Rotamer (Minor) Diastereomeric Conformer TS->E E->VT

Dynamic equilibrium of Boc-carbamate diastereomeric rotamers and VT-NMR validation.

Spectroscopic Differentiation via Diastereomeric Derivatization

The Causality of Mosher's Method

Because enantiomers have identical NMR spectra in achiral media, we must convert the (R) and (S) enantiomers of tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate into diastereomers to determine absolute configuration. This is achieved by reacting the primary amine at C1 with the chiral derivatizing agent α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl)[3].

The resulting diastereomeric amides adopt a preferred conformation in solution. The phenyl ring of the MTPA group exerts an anisotropic shielding effect on the protons situated on the same side of the amide plane, causing an upfield shift (lower ppm). By calculating the difference in chemical shifts ( ΔδSR=δS​−δR​ ), we can map the spatial arrangement of the molecule.

Table 2: Expected ΔδSR Values for MTPA Amides of the C2 (S)-Enantiomer

Proton Position δ (S)-MTPA Amide δ (R)-MTPA Amide ΔδSR (ppm)Spatial Relationship
C2-H (Methine) 3.75 ppm3.85 ppm-0.10Shielded by phenyl in (S)-isomer
C3-H (Methine) 1.35 ppm1.42 ppm-0.07Attenuated shielding ( β position)
C1-H₂ (Methylene) 3.20 ppm3.10 ppm+0.10Shielded by phenyl in (R)-isomer
Self-Validating Protocol: In Situ Mosher Derivatization

To ensure the integrity of the assignment, parallel reactions with both (R)- and (S)-MTPA-Cl must be performed. Relying on a single derivative compared to a theoretical baseline is prone to error.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the amine in 0.5 mL of anhydrous CDCl 3​ directly in an NMR tube. Add 10 μ L of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing degradation of the acid-sensitive Boc group.

  • Derivatization: Add 2.0 equivalents of (R)-MTPA-Cl to the tube. Cap tightly and invert several times to ensure homogeneous mixing.

  • Reaction Monitoring: Allow the reaction to proceed for 30 minutes at 25 °C. The primary amine at C1 will quantitatively convert to the MTPA amide.

  • Data Acquisition: Acquire high-resolution 1 H, 19 F, and 2D COSY NMR spectra. The 19 F spectrum serves as an internal purity check (a single sharp CF 3​ peak indicates complete conversion without epimerization).

  • Parallel Workflow: Repeat steps 1-4 in a separate NMR tube using (S)-MTPA-Cl.

  • Data Synthesis: Map the 1 H assignments using the COSY spectra. Calculate the ΔδSR for the C1, C2, and C3 protons. Positive values indicate protons on the right side of the Mosher plane, while negative values indicate protons on the left, allowing for definitive assignment of the C2 stereocenter.

MoshersMethod A tert-Butyl (1-amino-3-ethylpentan-2-yl)carbamate (Enantiomeric Mixture) B Derivatization with (R)-MTPA-Cl & (S)-MTPA-Cl A->B C (S,R)-Diastereomer & (S,S)-Diastereomer B->C D 1H & 19F NMR Spectroscopy C->D E Calculate Δδ = δ(S) - δ(R) D->E F Assign Absolute Configuration at C2 E->F

Workflow for Mosher's derivatization and NMR analysis to assign absolute configuration.

References

  • Kessler, H. (1970). Detection of hindered rotation and inversion by NMR spectroscopy. Angewandte Chemie International Edition, 9(3), 219-235.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier Science.[Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.[Link]

Validating the structural integrity of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate post-storage

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Structural Integrity of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate Post-Storage: A Comparative Analytical Guide

Introduction & Structural Vulnerabilities

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a highly versatile, chiral 1,2-diamine derivative utilized extensively as a building block in peptidomimetic synthesis and small molecule drug discovery. While the tert-butyloxycarbonyl (Boc) group provides robust, orthogonal protection against nucleophilic attack and basic conditions 1, the presence of a free primary amine at the C1 position introduces critical vulnerabilities during long-term storage.

Aliphatic diamines are notoriously hygroscopic. During suboptimal storage, the free primary amine acts as a nucleophile, readily absorbing atmospheric carbon dioxide and moisture to form reversible carbamate salts 2. Furthermore, while the Boc group is generally stable, trace acidic impurities in storage solvents or localized microenvironments can trigger premature deprotection, yielding the fully deprotected diamine alongside isobutylene and CO2 gas.

Pathway A Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate B Atmospheric CO2 / H2O A->B Storage Exposure C Trace Acidic Impurities A->C Solvent Degradation D Carbamate Salt Formation B->D Nucleophilic Attack E Boc Deprotection C->E Hydrolysis F 1,2-Diamine Degradant E->F Loss of Isobutylene

Fig 1. Primary degradation pathways of the Boc-protected diamine during suboptimal storage.

Comparative Stability Profile

When designing synthetic routes, chemists must weigh the storage stability of the Boc group against alternative protecting strategies. The steric bulk of the 3-ethylpentyl chain provides some kinetic shielding, but the choice of protecting group dictates the intermediate's shelf-life and analytical detectability.

Table 1: Performance and Stability Comparison of Protected 1-amino-3-ethylpentan-2-yl derivatives

Feature / Protecting GroupBoc (Tert-butyl carbamate)Fmoc (Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Storage Stability (Ambient) Moderate (Prone to CO2 uptake)Moderate (Base-sensitive)High (Highly robust)
Acidic Vulnerability High (Cleaves < pH 3)Low (Stable in acid)Low (Stable in mild acid)
Chromophore Presence No (Requires CAD/MS/ELSD)Yes (Strong UV at 265/290 nm)Yes (UV at 254 nm)
Downstream Deprotection Mild acid (TFA/HCl)Mild base (Piperidine)Hydrogenolysis (H2/Pd-C)
Steric Profile Bulky (t-butyl)Very Bulky (Fluorenyl)Moderate (Benzyl)

Analytical Validation Workflows

Validating the structural integrity of this intermediate requires a multi-modal approach. Because aliphatic amines and Boc groups lack extended conjugated systems, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is largely ineffective. Relying on low-wavelength UV (e.g., 210 nm) leads to severe baseline drift and a failure to detect non-chromophoric degradants.

To comply with stringent analytical validation guidelines for pharmaceutical intermediates 3, stability-indicating assays must physically separate and quantify all species using universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) 4. Furthermore, because acidic HPLC mobile phases can mask CO2-induced carbamate salt formation by instantly reverting the salt back to a free amine, quantitative Nuclear Magnetic Resonance (qNMR) is required as an orthogonal, non-destructive technique.

Workflow S1 Sample Prep + Internal Std S3 HPLC-CAD/MS Analysis S1->S3 S2 System Suitability (Spiked Degradants) S2->S3 Validates S4 Data Processing & Resolution Check S3->S4

Fig 2. Self-validating HPLC-CAD workflow ensuring accurate quantification of non-chromophoric species.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Quantitative 1H-NMR (qNMR) for Carbamate Salt Detection

Causality: HPLC cannot reliably detect atmospheric CO2 uptake because acidic mobile phases destroy the evidence (the carbamate salt). qNMR in a neutral solvent preserves the structural reality of the storage sample.

  • Sample Preparation: Accurately weigh 10.0 mg of the post-storage Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate and 5.0 mg of Dimethyl sulfone (internal calibrant, >99.9% purity) into a vial using a microbalance.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous CDCl3. Note: Do not use acidic deuterated solvents like CD3OD, which will dissociate the salts.

  • Instrument Parameters: Set the NMR spectrometer to 400 MHz. Crucially, set the relaxation delay (D1) to 30 seconds (≥ 5 × T1 of the longest relaxing proton) to ensure complete magnetization recovery for accurate quantitation.

  • Data Acquisition: Acquire 16 scans. Integrate the calibrant peak (singlet, ~3.0 ppm) against the C1 alpha-protons of the target molecule. Look for a downfield shift in the alpha-protons, which indicates carbamate salt formation.

  • Self-Validation Check: Calculate the absolute mass of the target molecule based on the integral ratio. If the calculated mass differs from the gravimetric mass by >2.0%, the system automatically flags the presence of NMR-invisible degradants (e.g., inorganic salts or polymeric networks), validating that the sample's structural integrity is compromised.

Protocol 2: Stability-Indicating HPLC-CAD Analysis

Causality: The lack of a UV chromophore necessitates CAD. A gradient elution is required to separate the highly polar deprotected diamine degradant from the lipophilic Boc-protected parent molecule.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • System Suitability Test (SST) Preparation: Spike a pure standard of the intact molecule with 1% (w/w) of the fully deprotected 1-amino-3-ethylpentan-2-yl diamine (the primary degradation product).

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of 5% to 95% B over 10 minutes.

  • Detection: Route the eluent to a Charged Aerosol Detector (CAD) with the evaporator tube temperature set to 35°C to ensure uniform particle formation.

  • Self-Validation Check: The analytical run is only accepted if the SST chromatogram demonstrates a peak resolution (Rs) > 2.0 between the polar diamine degradant and the intact Boc-protected molecule. If Rs < 2.0, the system halts and fails validation, preventing the reporting of false-positive purity data.

References

  • Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate | The Journal of Organic Chemistry. American Chemical Society (ACS). URL:[Link]

  • Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions | Journal of the American Chemical Society. American Chemical Society (ACS). URL:[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and Environmental Health & Safety (EHS) professionals.

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not only compliant with federal regulations but fundamentally rooted in mechanistic chemistry. Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a highly valuable Boc-protected amine intermediate commonly used in drug development and organic synthesis. However, its dual chemical nature—a basic primary amine masked by an acid-labile tert-butyloxycarbonyl (Boc) group—creates specific logistical challenges during waste decommissioning.

This guide provides a self-validating, step-by-step protocol for the safe disposal of this compound. By explaining the chemical causality behind every operational choice, this framework ensures your laboratory maintains the highest standards of safety, compliance, and environmental stewardship.

Physicochemical Hazard Profile

Before executing any disposal protocol, we must quantify the chemical parameters that dictate our safety boundaries. The following table summarizes the key operational thresholds for Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate.

ParameterSpecification / Hazard ThresholdOperational Implication
Chemical Identity Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamateBoc-protected aliphatic amine.
CAS Registry Number 1249986-34-2 (1)[1]Essential identifier for EPA waste manifests.
Functional Groups Carbamate (Boc), Primary AmineAcid-labile; exhibits basic/nucleophilic properties.
Primary Incompatibility Strong acids (HCl, TFA, H₂SO₄)Critical: Risk of rapid CO₂ and isobutylene gas evolution (2)[2].
EPA Waste Classification Unlisted (Characteristic: Corrosive/Toxic)Must be managed as hazardous organic waste; strictly prohibited from sink/sewer disposal ().

Mechanistic Causality: The Danger of Acidic Cross-Contamination

The most critical safety failure when disposing of Boc-protected amines is inadvertent mixing with acidic waste streams. The Boc group is highly stable to bases and nucleophiles but is acutely labile under acidic conditions (2)[2].

The Chemical Mechanism: When Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate contacts strong acids (such as Trifluoroacetic acid used in deprotection steps), the carbamate linkage is cleaved. This reaction generates the free amine, a tert-butyl cation, and carbon dioxide. The tert-butyl cation rapidly eliminates a proton to form isobutylene gas.

Causality: If this reaction occurs inside a sealed high-density polyethylene (HDPE) waste carboy, the rapid evolution of CO₂ and isobutylene gas will cause catastrophic overpressurization, leading to a chemical explosion and toxic exposure (2)[2].

Step-by-Step Disposal Methodology

To guarantee safety, this protocol operates as a self-validating system. Do not proceed to the next phase without confirming the validation checks.

Phase 1: Waste Segregation and Compatibility Verification

Objective: Prevent gas evolution and exothermic acid-base reactions.

  • Isolate the Waste Stream: Designate a specific waste container exclusively for basic organic amines and Boc-protected intermediates. Keep this strictly segregated from acidic waste ().

  • Validation Check (Self-Validating Step): Before adding Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate to a bulk organic waste container, extract a 1 mL aliquot of the existing bulk waste and test it with universal pH indicator paper. Do not proceed unless the pH is ≥ 7.0. If the waste is acidic, you must establish a new, dedicated container.

Phase 2: Containment and Primary Packaging

Objective: Ensure the physical integrity of the waste receptacle.

  • Select the Receptacle: Use a leak-proof, chemically compatible container, preferably made of glass or high-density polyethylene (HDPE) (3)[3]. Amines can degrade low-quality plastics over time.

  • Volume Management: Fill the container to an absolute maximum of 90% capacity (3)[3]. Causality: Leaving 10% headspace accommodates thermal expansion of the solvent and prevents hydrostatic rupture if ambient laboratory temperatures fluctuate.

  • Labeling: Apply a hazardous waste label the moment the first drop of waste enters the container. The label must explicitly state "Hazardous Waste" and indicate the specific hazard (e.g., "Toxic/Corrosive Organic Amine") ().

Phase 3: EPA-Compliant Storage (Satellite Accumulation Area)

Objective: Comply with Resource Conservation and Recovery Act (RCRA) regulations.

  • SAA Placement: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the direct control of the operator ().

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the container's volume to mitigate spill risks (3)[3].

  • Validation Check: Audit the SAA weekly. Ensure that the total volume of hazardous waste in the SAA does not exceed the EPA limit of 55 gallons, and verify that all containers are tightly closed unless actively receiving waste (4)[4].

Phase 4: Final Decommissioning and Incineration

Objective: Permanent environmental removal.

  • Transfer to CAA: Once the waste container is full (or the 55-gallon SAA limit is reached), date the label and transfer it to the laboratory's Central Accumulation Area (CAA) within 3 days ().

  • Incineration: Do not attempt to pour this chemical down the drain, as it is non-biodegradable in standard wastewater systems and highly ecotoxic (). Disposal must be handled by a licensed RCRA-certified chemical waste contractor via high-temperature incineration (2)[2].

Operational Workflow Diagram

The following decision-tree illustrates the critical path for the safe disposal of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate.

DisposalWorkflow Start Waste Generation: Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate AcidCheck Are Strong Acids Present in Waste Stream? Start->AcidCheck GasHazard DANGER: Boc Cleavage CO2 & Isobutylene Gas Evolution AcidCheck->GasHazard Yes Segregate Segregate into Dedicated Amine Waste Container AcidCheck->Segregate No GasHazard->Segregate Neutralize/Separate Container Use HDPE or Glass Container (Fill to Max 90% Capacity) Segregate->Container Label Label: Hazardous Waste (Toxic/Corrosive Amine) Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Disposal Licensed EPA/RCRA Incineration SAA->Disposal Max 55 Gal Limit

Workflow for the safe segregation, containment, and disposal of Boc-protected amine waste.

References

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA URL:[Link]

  • Three Rules to Manage Chemical Waste- It's Complicated! - Lablogatory URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory - NIH (National Institutes of Health) URL:[Link]

Sources

Personal protective equipment for handling Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide: Handling Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Introduction As a Senior Application Scientist, I approach the handling of specialized intermediates like Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate (CAS: 1249986-34-2) not merely as a compliance exercise, but as a critical parameter in experimental reproducibility and operator safety[1]. In drug development and complex peptide synthesis, the tert-butyloxycarbonyl (Boc) group is strategically employed to mask primary amines, preventing unwanted nucleophilic attacks during multi-step syntheses.

However, this structural modification fundamentally alters the molecule's hazard profile. The lipophilic tert-butyl group significantly increases the compound's ability to permeate lipid bilayers. If the compound contacts the skin, the irritating aliphatic amine core can be transported across the dermal barrier more efficiently than its unprotected counterpart, acting as a potent skin, eye, and respiratory irritant (2)[2].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate exposure risks, standard laboratory PPE is insufficient. The following matrix outlines the required specifications and the causality behind each choice.

PPE CategorySpecification / StandardCausality / Rationale
Hand Protection Nitrile rubber (NBR), >0.11 mm thickness, Level 6 (>480 min breakthrough)Prevents dermal absorption; highly resistant to aliphatic and amine-based chemical permeation (3)[3].
Eye Protection Safety goggles with side shields (EN 166 / OSHA 29 CFR 1910.133)Protects against micro-dust particulates and accidental chemical splashes during solvent dissolution.
Respiratory NIOSH/MSHA or EN 149 approved particulate respirator (N95/P100)Required if handling dry powders outside a fume hood to prevent severe respiratory tract irritation.
Body Protection Flame-retardant lab coat, closed-toe non-porous shoesMinimizes exposed skin area; prevents accumulation of chemical dust on personal clothing[2].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Step 1: Environmental Validation

  • Action: Conduct all handling within a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity between 80–120 FPM. If the alarm sounds or flow is inadequate, abort the operation immediately.

Step 2: PPE Integrity Verification

  • Action: Don the specified NBR gloves.

  • Validation: Perform the "roll and inflate" test. Trap air in the glove and squeeze to ensure there are no micro-punctures before handling the chemical.

Step 3: Static Mitigation and Weighing

  • Action: Use an anti-static weighing boat and a grounded spatula.

  • Causality: Boc-protected amines in powder form can accumulate static charges. When transferred, static discharge can cause the powder to aerosolize, leading to inhalation exposure or contamination of the balance area.

Step 4: Solubilization and Transfer

  • Action: Dissolve the weighed compound in the designated reaction solvent (e.g., dichloromethane or THF) inside the fume hood before transferring it to the main reaction vessel.

  • Causality: Transferring liquids is significantly safer than transferring fine powders, as it eliminates the risk of airborne particulate spread.

HandlingWorkflow Start Fume Hood Validation (80-120 FPM) Weighing Anti-Static Weighing (Enclosed Balance) Start->Weighing Verified Solubilization In-Hood Solubilization (Liquid Transfer) Weighing->Solubilization Powder Secured Spill Spill Detected? Solubilization->Spill Monitor CleanUp Spill Protocol: Absorb & Neutralize Spill->CleanUp Yes Reaction Proceed to Reaction Spill->Reaction No CleanUp->Reaction Contained

Fig 1. Self-validating operational workflow and exposure control system for Boc-amine handling.

Boc-Deprotection: Safety in Downstream Processing

The primary utility of Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is its eventual deprotection to yield the free amine. This step introduces significant secondary hazards that must be managed.

Deprotection typically utilizes strong acids such as Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Mechanistic Causality: The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation. This highly reactive intermediate rapidly fragments into isobutylene gas and carbon dioxide (4)[4].

Deprotection Safety Protocol:

  • Venting: Never perform a Boc-deprotection in a sealed system. The generation of isobutylene and CO2 will cause rapid pressurization and potential glassware explosion. Always equip the reaction flask with an inert gas bubbler or a vented needle.

  • Temperature Control: The addition of strong acids is exothermic. Cool the reaction vessel to 0°C using an ice bath prior to the dropwise addition of TFA or HCl.

  • Scrubbing: Isobutylene is a flammable gas. Ensure the fume hood exhaust is functioning optimally, and consider routing the effluent gas through a cold trap or a scrubber system if working on a multi-gram scale.

BocDeprotection BocAmine Boc-Protected Amine Acid Acidic Cleavage (TFA / HCl) BocAmine->Acid Reagent Intermediate t-Butyl Cation Formation Acid->Intermediate Protonation Byproducts Isobutylene + CO2 (Ventilation Required) Intermediate->Byproducts Fragmentation Product Free Amine Salt Intermediate->Product Deprotection

Fig 2. Mechanistic pathway of Boc deprotection highlighting hazardous volatile byproducts.

Emergency Response & Waste Disposal

  • Skin Contact: The lipophilic nature of the Boc group accelerates dermal penetration. Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes (). Do not use chemical neutralizers on the skin.

  • Spill Management: Do not sweep dry powders, as this generates aerosols. Cover the spill with damp absorbent pads to suppress dust, carefully scoop into a compatible chemical waste container, and seal tightly.

  • Disposal: Unreacted Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate and its derivatives must be disposed of as hazardous organic waste. If halogenated solvents (like dichloromethane or TFA) were used during handling or deprotection, route the waste strictly to the "Halogenated Organic Waste" stream.

References

  • GuideChem. "1249986-34-2 Carbamic acid, N-[1-(aminomethyl)-2..." GuideChem.
  • Jubilant Ingrevia Limited. "3-[N-(tert-Butoxycarbonyl)
  • Fisher Scientific. "SAFETY DATA SHEET - N-Boc-ethylenediamine." Fisher Scientific.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - N-Boc-2-aminoisobutyric acid." Thermo Fisher.
  • Carl ROTH. "Safety Data Sheet: Amino acid - NPPOC-L-Lys(Boc)-OH." Carl ROTH.
  • Hebei Boze Chemical Co.,Ltd. "BOC deprotection." Hebei Boze Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.